molecular formula C29H31NNa2O6 B10788295 SK-216

SK-216

货号: B10788295
分子量: 535.5 g/mol
InChI 键: RNZHQNXNGPDCDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SK-216 is a useful research compound. Its molecular formula is C29H31NNa2O6 and its molecular weight is 535.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H31NNa2O6

分子量

535.5 g/mol

InChI

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;

InChI 键

RNZHQNXNGPDCDY-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O.[Na].[Na]

产品来源

United States

Foundational & Exploratory

Unraveling the Core Mechanism of SK-216 in Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and Its Inhibition

SK-216: A Specific PAI-1 Inhibitor

Quantitative Data on PAI-1 Inhibition
CompoundTargetAssay TypeIC50 (µM)Reference
This compoundPAI-1Not Specified in articles44International Patent WO04/010996[1][2][3][4]

Putative Mechanism of Action of this compound

Interaction with the Flexible Joint Region
Allosteric Inhibition

The following diagram illustrates the potential inhibitory pathways of this compound based on these putative mechanisms.

PAI1_Inhibition_by_SK216 Putative Mechanisms of PAI-1 Inhibition by this compound cluster_pathway PAI-1 Activity Pathway cluster_inhibition This compound Inhibition Pathways Active PAI-1 Active PAI-1 PAI-1-Protease Complex PAI-1-Protease Complex Active PAI-1->PAI-1-Protease Complex binds Flexible Joint Region Flexible Joint Region Allosteric Site Allosteric Site tPA/uPA tPA/uPA tPA/uPA->PAI-1-Protease Complex binds Fibrinolysis Inhibition Fibrinolysis Inhibition PAI-1-Protease Complex->Fibrinolysis Inhibition This compound This compound This compound->Flexible Joint Region binds to (putative) This compound->Allosteric Site binds to (putative) Substrate PAI-1 Substrate PAI-1 Flexible Joint Region->Substrate PAI-1 Latent PAI-1 Latent PAI-1 Flexible Joint Region->Latent PAI-1 Inactive PAI-1 Inactive PAI-1 Allosteric Site->Inactive PAI-1

Experimental Protocols

PAI-1 Activity Assay (General Chromogenic Method)

Principle: This assay measures the residual activity of a known amount of tPA or uPA after incubation with a sample containing PAI-1. The remaining active plasminogen activator converts plasminogen to plasmin, which then cleaves a chromogenic substrate, producing a colorimetric signal that is inversely proportional to the PAI-1 activity.

Materials:

  • Recombinant human tPA or uPA

  • Human plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-HCl buffer with Tween 20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of this compound at various concentrations.

  • Add a solution containing plasminogen and the chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a microplate reader at timed intervals.

  • The rate of color development is proportional to the residual plasminogen activator activity.

PAI1_Activity_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis A Prepare this compound dilutions C Add this compound to PAI-1 (Inhibitor Binding) A->C B Add PAI-1 to wells B->C D Add tPA/uPA (Complex Formation) C->D E Add Plasminogen & Substrate D->E F Measure Absorbance (405 nm) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay is used to assess the anti-angiogenic potential of this compound by measuring its effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.

Principle: When cultured on a basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis. The extent of tube formation can be quantified and used to evaluate the pro- or anti-angiogenic effects of test compounds.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plate

  • This compound

  • VEGF (as a pro-angiogenic stimulus)

  • Calcein AM (for fluorescent visualization of tubes)

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Harvest HUVECs and resuspend them in a basal medium containing a low concentration of serum.

  • Treat the HUVECs with various concentrations of this compound, along with a positive control (e.g., VEGF) and a vehicle control.

  • Seed the treated HUVECs onto the solidified basement membrane extract in the 96-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for several hours (typically 4-18 hours).

  • After incubation, the cells can be stained with Calcein AM for visualization.

  • Capture images of the tube networks using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Assay_Workflow A Coat 96-well plate with Matrigel D Seed HUVECs onto Matrigel A->D B Prepare HUVEC suspension C Treat HUVECs with This compound +/- VEGF B->C C->D E Incubate (4-18h) D->E F Stain with Calcein AM E->F G Image Acquisition F->G H Quantify Tube Formation G->H

Caption: Workflow for the HUVEC tube formation assay.

In Vivo Studies and Therapeutic Implications

Preclinical studies have demonstrated the in vivo efficacy of this compound in various disease models.

Anti-Tumor and Anti-Angiogenic Effects
Anti-Fibrotic Effects

Conclusion

References

An In-depth Technical Guide to TK216: A Dual-Mechanism Inhibitor Targeting Ewing Sarcoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ewing Sarcoma is a devastating pediatric bone and soft tissue cancer driven by a specific chromosomal translocation, most commonly resulting in the EWS-FLI1 fusion oncoprotein.[1] This aberrant transcription factor is critical for tumor progression, making it a prime target for therapeutic intervention. TK216 emerged as a promising small molecule designed to directly inhibit the oncogenic activity of EWS-FLI1.[2] Preclinical and clinical studies have elucidated its mechanism and efficacy, while also revealing a more complex pharmacological profile than initially understood.

This technical guide provides a detailed overview of TK216, focusing on its dual mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. While direct modulation of the tumor microenvironment by TK216 is not extensively documented, this guide will infer potential impacts based on its primary cytotoxic and signaling effects.

Core Mechanism of Action

TK216 was initially developed to disrupt the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), a necessary partner for its transcriptional activity.[2][3] This interaction is crucial for driving the oncogenic gene expression program that leads to Ewing Sarcoma.[1] More recent evidence, however, has unveiled a second, potent mechanism: TK216 also functions as a microtubule destabilizing agent.[4][5] This dual action contributes to its cytotoxic effects and explains its observed synergy with other microtubule-targeting agents like vincristine.[4]

Inhibition of the EWS-FLI1/RHA Interaction

The EWS-FLI1 fusion protein acts as an aberrant transcription factor, and its interaction with RHA is essential for its function.[1] TK216 was designed to bind to EWS-FLI1, thereby preventing its association with RHA and inhibiting the transcription of downstream target genes responsible for cell proliferation and survival.[2]

Microtubule Destabilization

Subsequent research has shown that TK216 also acts as a microtubule destabilizing agent.[4][5] This activity is independent of EWS-FLI1 expression, explaining the observed anti-cancer effects of TK216 in cell lines that do not harbor this fusion protein.[4] This mechanism also provides a rationale for the synergistic anti-tumor activity observed when TK216 is combined with vincristine, another microtubule inhibitor that binds to a different site on tubulin.[4]

Signaling Pathways and Experimental Workflows

EWS-FLI1 Signaling Pathway and TK216's Intended Point of Intervention

EWS_FLI1_Pathway cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention EWS_FLI1 EWS-FLI1 Fusion Protein RHA RNA Helicase A (RHA) Oncogenic_Complex EWS-FLI1/RHA Complex EWS_FLI1->Oncogenic_Complex RHA->Oncogenic_Complex DNA Target Gene Promoters Oncogenic_Complex->DNA Binds to Transcription Aberrant Transcription DNA->Transcription Initiates Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition Cell_Proliferation Increased Cell Proliferation Transcription->Cell_Proliferation TK216 TK216 TK216->EWS_FLI1 Binds to

Caption: Intended mechanism of TK216 in disrupting the EWS-FLI1 signaling pathway.

TK216's Microtubule Destabilizing Effect and Experimental Workflow for its Discovery

TK216_Microtubule_Workflow cluster_workflow Experimental Workflow start Observation: TK216 has activity in EWS-FLI1 negative cells forward_genetics Forward Genetics Screen in EWS cells start->forward_genetics resistance_mutations Identification of resistance mutations in TUBA1B (α-tubulin) forward_genetics->resistance_mutations hypothesis Hypothesis: TK216 targets microtubules resistance_mutations->hypothesis in_vitro_assay In Vitro Microtubule Polymerization Assay hypothesis->in_vitro_assay result Result: TK216 inhibits microtubule polymerization in_vitro_assay->result

Caption: Logical workflow leading to the discovery of TK216's effect on microtubules.

Quantitative Data

Preclinical In Vitro Efficacy
Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Myeloid Leukemia0.363[6]
TMD-8Diffuse Large B-cell Lymphoma0.152[6]
A4573Ewing SarcomaDose-dependent inhibition observed[6]
ABC-DLBCLDiffuse Large B-cell Lymphoma0.375[7]
GCB-DLBCLDiffuse Large B-cell Lymphoma0.374[7]
MCLMantle Cell Lymphoma0.339[7]
MZLMarginal Zone Lymphoma0.292[7]
CLLChronic Lymphocytic Leukemia1.112[7]
PMBCLPrimary Mediastinal B-cell Lymphoma0.547[7]
CTCLCutaneous T-cell Lymphoma0.645[7]
PTCL-NOSPeripheral T-cell Lymphoma, Not Otherwise Specified0.436[7]
ALCLAnaplastic Large Cell Lymphoma0.193[7]
Canine DLBCLCanine Diffuse Large B-cell Lymphoma0.815[7]
Preclinical In Vivo Efficacy
ModelTreatmentOutcomeReference
TMD-8 XenograftTK216 (100 mg/kg, p.o., twice daily for 13 days)Tumor growth inhibition[6]
SK-N-MC (Ewing Sarcoma) XenograftEtoposide followed by TK216 (25 mg/kg or 50 mg/kg QD for 37 days)Efficacy similar to but less sustained than entinostat. Toxicity observed at both doses.[8]
Clinical Efficacy (Phase 1/2 Study NCT02657005)
ParameterValueReference
Patient Population Relapsed/Refractory Ewing Sarcoma[9][10][11]
Total Patients Enrolled 85[10][11]
Recommended Phase 2 Dose (RP2D) 200 mg/m²/day as a 14-day continuous infusion[10][11]
Overall Clinical Benefit Rate (CR+PR+SD) at RP2D 46.4%[9][12]
Complete Response (CR) at RP2D 7.1%[9][12]
Stable Disease (SD) at RP2D 39.3%[9][12]
Median Duration of Stable Disease 113 days (range 62-213)[9][12]
6-month Progression-Free Survival (Cohorts 9 & 10) 11.9%[10][11]

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: Various cancer cell lines, including Ewing Sarcoma (A4573) and lymphoma cell lines.[6][7]

  • Treatment: Cells were treated with varying concentrations of TK216 (e.g., 0.03 µM to 1 µM) for specified durations (e.g., 24-72 hours).[6]

  • Analysis: Cell proliferation was assessed using standard methods such as MTT or CellTiter-Glo assays to determine the half-maximal inhibitory concentration (IC50). Apoptosis was evaluated by measuring cleaved Caspase-3 levels.[6]

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID/IL2gr-null).[8]

  • Tumor Implantation: Human cancer cells (e.g., TMD-8 or SK-N-MC) were injected subcutaneously or into the relevant tissue.[6][8]

  • Treatment Regimen: Once tumors reached a specified volume, mice were treated with TK216 (e.g., 100 mg/kg orally, twice daily) or a combination regimen.[6][8]

  • Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Animal weight and overall health were monitored for toxicity.[6][8]

Phase 1/2 Clinical Trial (NCT02657005)
  • Study Design: An open-label, multicenter, dose-escalation (3+3 design) and dose-expansion study.[10][11]

  • Patient Population: Patients aged 8 years and older with relapsed or refractory Ewing Sarcoma.[13]

  • Intervention: TK216 administered as a continuous intravenous infusion for durations of 7, 10, 14, or 28 days. Vincristine could be added after the second cycle.[10][11]

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of TK216.[13]

  • Secondary Objectives: To assess the safety profile, pharmacokinetics, and anti-tumor activity of TK216.[13]

  • Tumor Response Evaluation: Assessed by MRI according to RECIST v1.1 criteria.[13]

Modulation of the Tumor Microenvironment (TME)

Direct studies on the effect of TK216 on the TME are limited. However, based on its known mechanisms, we can infer potential indirect effects:

  • Induction of Apoptosis: By inducing apoptosis in tumor cells, TK216 could lead to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This, in turn, could potentially stimulate an anti-tumor immune response by recruiting and activating immune cells within the TME.

  • Disruption of Angiogenesis: Microtubule-destabilizing agents can interfere with endothelial cell function and inhibit angiogenesis. While not directly studied for TK216, this is a known class effect that could impact the tumor vasculature.

  • Alteration of Cytokine Profile: The widespread cell death induced by TK216 could alter the cytokine and chemokine milieu within the TME, potentially influencing the infiltration and function of various immune cell subsets.

Further research is warranted to specifically investigate the impact of TK216 on the cellular and molecular components of the Ewing Sarcoma tumor microenvironment.

Conclusion and Future Directions

TK216 is a novel anti-cancer agent with a unique dual mechanism of action, targeting both the EWS-FLI1 oncoprotein and microtubule dynamics. While it has shown modest activity in heavily pre-treated Ewing Sarcoma patients, its full potential, particularly in combination therapies, is still being explored. The discovery of its microtubule-destabilizing properties has provided a new lens through which to interpret its clinical activity and has opened up new avenues for rational combination strategies. Future research should focus on elucidating the direct effects of TK216 on the tumor microenvironment to better understand its overall anti-tumor activity and to identify potential biomarkers for patient selection. As of late 2024, the clinical development of TK216 has been discontinued (B1498344) by Oncternal Therapeutics, but the knowledge gained from its investigation provides valuable insights for the development of future targeted therapies for Ewing Sarcoma and other cancers.[14]

References

Investigating the Anti-Angiogenic Properties of SK-216: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concept: Mechanism of Action

Signaling Pathway of SK-216 in Anti-Angiogenesis

SK216_Mechanism cluster_extracellular Extracellular Matrix cluster_cell Endothelial Cell uPA uPA uPAR uPAR uPA->uPAR CellMigration Cell Migration & Invasion uPAR->CellMigration Vitronectin Vitronectin Integrins Integrins Vitronectin->Integrins Integrins->CellMigration PAI1 PAI-1 PAI1->uPA PAI1->Vitronectin Inhibits Binding SK216 This compound SK216->PAI1 Angiogenesis Angiogenesis CellMigration->Angiogenesis

Caption: Proposed mechanism of this compound's anti-angiogenic action.

Data Presentation

The following tables summarize the quantitative findings on the anti-angiogenic effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Anti-Angiogenic Effects of this compound on HUVECs
AssayCell LineTreatmentConcentrationObserved EffectReference
Tube FormationHUVECThis compoundData not availableInhibition of VEGF-induced tube formation[1][2][6]
Cell MigrationHUVECThis compoundData not availableInhibition of VEGF-induced cell migration[1][2][6]
Cell ProliferationHUVECThis compoundData not availableNo effect on cell proliferation[2][6]
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound
Animal ModelTumor Cell LineTreatmentDosagePrimary EndpointResultReference
Wild-type miceLewis Lung Carcinoma (LLC)This compound in drinking water100 ppmSubcutaneous tumor sizeSignificant reduction[1][2][4][5][6]
Wild-type miceLewis Lung Carcinoma (LLC)This compound in drinking water500 ppmSubcutaneous tumor sizeSignificant reduction (dose-dependent trend)[1][2][4][5][6]
Wild-type miceB16 MelanomaThis compound in drinking water100 ppmSubcutaneous tumor sizeSignificant reduction[1][2][4][5][6]
Wild-type miceB16 MelanomaThis compound in drinking water500 ppmSubcutaneous tumor sizeSignificant reduction[1][2][4][5][6]
Wild-type miceLewis Lung Carcinoma (LLC)This compound in drinking water100 or 500 ppmAngiogenesis (CD31 staining)Significant reduction in CD31-positive vessel area[2][6]
Wild-type miceB16 MelanomaThis compound in drinking water100 or 500 ppmAngiogenesis (CD31 staining)Significant reduction in CD31-positive vessel area[2][6]
Wild-type miceLewis Lung Carcinoma (LLC)This compound in drinking water100 or 500 ppmLung metastasesSignificant reduction in tumor nodules[2][5]
Wild-type miceB16 MelanomaThis compound in drinking water100 or 500 ppmLung metastasesSignificant reduction in tumor nodules[2][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel)

  • Vascular Endothelial Growth Factor (VEGF)

  • This compound

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium. Seed the cells onto the solidified matrix.

  • Treatment: Add VEGF to the wells to induce tube formation. In treatment groups, add varying concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging and Analysis: Visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Experimental Workflow: HUVEC Tube Formation Assay

Tube_Formation_Workflow Start Start CoatPlate Coat 96-well plate with Basement Membrane Matrix Start->CoatPlate Solidify Solidify Matrix at 37°C CoatPlate->Solidify SeedCells Seed HUVECs onto Matrix Solidify->SeedCells AddTreatments Add VEGF and this compound/ Vehicle Control SeedCells->AddTreatments Incubate Incubate for 4-18 hours at 37°C AddTreatments->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Network Image->Quantify End End Quantify->End

Caption: Workflow for the in vitro HUVEC tube formation assay.

In Vivo Mouse Tumor Model and Angiogenesis Assessment

This model evaluates the effect of this compound on tumor growth and angiogenesis in a living organism.

Materials:

  • Lewis Lung Carcinoma (LLC) or B16 Melanoma cells

  • This compound

  • Animal housing and care facilities

  • Calipers for tumor measurement

  • Immunohistochemistry reagents (e.g., anti-CD31 antibody)

  • Microscope for tissue analysis

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of LLC or B16 melanoma cells into the flank of the mice.

  • Treatment Administration: Administer this compound orally, for example, by dissolving it in the drinking water at specified concentrations (e.g., 100 ppm, 500 ppm). The control group receives regular drinking water.

  • Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

  • Tissue Collection and Processing: At the end of the study period, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin.

  • Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemical staining for the endothelial cell marker CD31 to visualize blood vessels.

  • Angiogenesis Quantification: Capture images of the stained tumor sections and quantify the microvessel density by measuring the CD31-positive area.

Experimental Workflow: In Vivo Angiogenesis Assessment

InVivo_Workflow Start Start Implant Subcutaneously Implant Tumor Cells in Mice Start->Implant Administer Administer this compound in Drinking Water Implant->Administer Monitor Monitor Tumor Growth Administer->Monitor Excise Excise Tumors Monitor->Excise Process Fix, Embed, and Section Tumor Tissue Excise->Process Stain Immunohistochemical Staining for CD31 Process->Stain Quantify Quantify Microvessel Density Stain->Quantify End End Quantify->End

Caption: Workflow for the in vivo tumor model and angiogenesis assessment.

References

The PAI-1 Inhibitor SK-216 and its Effects on VEGF-Induced Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SK-216 and its Primary Target: PAI-1

The Complex Role of PAI-1 in VEGF Signaling

Effects of this compound on VEGF-Induced Endothelial Cell Functions

The primary evidence for this compound's impact on VEGF-driven angiogenesis comes from in vitro studies using HUVECs.

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative data on the effects of this compound on VEGF-induced HUVEC functions.

Assay Cell Type Stimulant This compound Concentration Effect Reference
Cell MigrationHUVECVEGF40 µmol/LStatistically significant inhibition[1]
Cell MigrationHUVECVEGF50 µmol/LStatistically significant inhibition[1]
Tube FormationHUVECVEGF30 µmol/LStatistically significant inhibition[1]
Tube FormationHUVECVEGF40 µmol/LStatistically significant inhibition[1]
Tube FormationHUVECVEGF50 µmol/LStatistically significant inhibition[1]
Cell ProliferationHUVECVEGFNot specifiedNo effect[1]

Signaling Pathways and Experimental Workflows

VEGF-Induced Signaling Pathway

The following diagram illustrates the canonical VEGF signaling pathway in endothelial cells.

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Activates Akt Akt PI3K->Akt Activates Migration Cell Migration Akt->Migration Tube_Formation Tube Formation Akt->Tube_Formation MAPK->Migration Proliferation Proliferation MAPK->Proliferation

Canonical VEGF signaling pathway in endothelial cells.
Hypothesized Mechanism of this compound Action

SK216_Mechanism cluster_VEGF VEGF Signaling cluster_PAI1 PAI-1 Interaction VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis (Migration, Tube Formation) VEGFR2->Angiogenesis PAI1 PAI-1 PAI1->VEGFR2 Inhibits Phosphorylation PAI1->Angiogenesis Net Inhibitory Effect of this compound on Angiogenesis (Mechanism under investigation) Vitronectin Vitronectin PAI1->Vitronectin Binds Integrin αVβ3 Integrin Vitronectin->Integrin Binds Integrin->VEGFR2 Cross-talk SK216 This compound SK216->PAI1 Inhibits

Hypothesized indirect mechanism of this compound's anti-angiogenic effect.
Experimental Workflow: HUVEC Migration Assay (Wound Healing)

The following diagram outlines a typical workflow for a wound healing assay to assess the effect of this compound on VEGF-induced HUVEC migration.

Migration_Workflow Start Seed HUVECs in a multi-well plate Culture Culture to confluence Start->Culture Wound Create a 'wound' by scratching the monolayer Culture->Wound Wash Wash with PBS to remove dislodged cells Wound->Wash Treat Add medium with VEGF and varying concentrations of this compound Wash->Treat Incubate Incubate for 12-24 hours Treat->Incubate Image Image the wound at 0h and post-incubation Incubate->Image Analyze Quantify wound closure Image->Analyze

Workflow for a VEGF-induced HUVEC migration assay.
Experimental Workflow: HUVEC Tube Formation Assay

This diagram illustrates the workflow for a tube formation assay to evaluate the impact of this compound on the ability of HUVECs to form capillary-like structures.

Tube_Formation_Workflow Start Coat multi-well plate with Matrigel Solidify Incubate to allow Matrigel to solidify Start->Solidify Prepare_Cells Prepare HUVEC suspension in medium with VEGF and this compound Solidify->Prepare_Cells Seed Seed HUVECs onto the Matrigel Prepare_Cells->Seed Incubate Incubate for 4-18 hours Seed->Incubate Image Image the formation of tube-like structures Incubate->Image Analyze Quantify tube length, branching points, and total network area Image->Analyze

Workflow for a VEGF-induced HUVEC tube formation assay.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the effects of this compound on VEGF-induced angiogenesis.

HUVEC Migration Assay (Wound Healing)
  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a T-75 flask with appropriate endothelial cell growth medium until they reach 80-90% confluency.

  • Seeding: Trypsinize the cells and seed them into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wounding: Once the cells have formed a confluent monolayer, create a linear scratch in the center of each well using a sterile p200 pipette tip.

  • Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Replace the PBS with endothelial cell basal medium containing 0.5% fetal bovine serum (FBS), VEGF (e.g., 20 ng/mL), and the desired concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µmol/L). Include a negative control (basal medium only) and a positive control (VEGF only).

  • Imaging (Time 0): Immediately after adding the treatment media, capture images of the wounds in each well using an inverted microscope with a camera.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • Imaging (Final Time): After the incubation period, capture images of the same wound areas.

  • Analysis: Quantify the migration of cells into the wound area by measuring the change in the width of the scratch over time. The results can be expressed as a percentage of wound closure relative to the initial wound area.

HUVEC Tube Formation Assay
  • Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom of the well is covered.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Trypsinize HUVECs and resuspend them in endothelial cell basal medium containing 0.5% FBS. Perform a cell count and adjust the cell concentration to approximately 1-2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare the final cell suspensions containing VEGF (e.g., 20 ng/mL) and the desired concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µmol/L).

  • Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging: Visualize the formation of capillary-like structures using an inverted microscope. Capture images of several random fields for each well.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tube network using angiogenesis analysis software.

Conclusion and Future Directions

References

The Impact of SK-216 on Cancer Cell Invasion and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to SK-216 and its Target, PAI-1

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies investigating the anti-invasive and anti-metastatic properties of this compound in various cancer models.

Table 1: In Vitro Effects of this compound on Osteosarcoma Cell Invasion
Cell LineTreatment ConcentrationDurationInvasion Inhibition (%)Effect on ProliferationEffect on MigrationReference
143B (Human Osteosarcoma)10 µM24 hoursSignificant SuppressionNo significant influenceNo significant influence[2][3]
143B (Human Osteosarcoma)30 µM24 hoursDose-dependent suppressionNo significant influenceNo significant influence[2][3]
Table 2: In Vivo Effects of this compound on Tumor Growth and Metastasis
Cancer ModelAnimal ModelTreatmentPrimary Tumor VolumeNumber of Lung MetastasesReference
Lewis Lung Carcinoma (LLC)C57BL/6 MiceThis compound (100 ppm in drinking water)ReducedSignificantly Reduced[1][4]
Lewis Lung Carcinoma (LLC)C57BL/6 MiceThis compound (500 ppm in drinking water)ReducedSignificantly Reduced[4]
B16 MelanomaC57BL/6 MiceThis compound (100 ppm in drinking water)ReducedSignificantly Reduced[1][4]
B16 MelanomaC57BL/6 MiceThis compound (500 ppm in drinking water)ReducedSignificantly Reduced[4]
143B Human OsteosarcomaNude MiceThis compound (Intraperitoneal injection)No significant influenceSignificantly Suppressed[2][3]

Mechanism of Action of this compound

Signaling Pathway of this compound Action

SK216_Pathway cluster_tumor_microenvironment Tumor Microenvironment PAI1 PAI-1 (Host & Tumor) uPA uPA/uPAR Complex PAI1->uPA Inhibits Angiogenesis Angiogenesis PAI1->Angiogenesis Promotes Plasmin Plasmin uPA->Plasmin Activates MMPs MMPs (e.g., MMP-13) Plasmin->MMPs Activates ECM Extracellular Matrix (ECM) MMPs->ECM Degrades Invasion Cell Invasion ECM->Invasion Barrier to Invasion Metastasis Metastasis Invasion->Metastasis SK216 This compound SK216->PAI1 Inhibits

Caption: Mechanism of this compound in inhibiting cancer invasion and metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.[5][6][7]

Materials:

  • 24-well Boyden chamber inserts with 8 µm pore size polycarbonate membranes

  • Matrigel basement membrane matrix

  • Cancer cell line (e.g., 143B human osteosarcoma)

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • This compound

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Coating the Inserts: Thaw Matrigel overnight at 4°C. Dilute Matrigel with cold, serum-free medium and add to the upper chamber of the inserts. Incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts. Add this compound at desired concentrations to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

  • Quantification:

    • Remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).

    • Stain the invading cells with Crystal Violet.

    • Count the number of stained cells in several microscopic fields. The percentage of invasion inhibition is calculated relative to the untreated control.

Experimental Workflow for In Vitro Invasion Assay

Invasion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Coat Boyden chamber inserts with Matrigel D Seed cells and this compound into upper chamber A->D B Prepare cancer cell suspension in serum-free medium B->D C Add chemoattractant to lower chamber C->D E Incubate for 24-48 hours D->E F Remove non-invading cells E->F G Fix and stain invading cells F->G H Count cells and analyze data G->H

Caption: Workflow for the in vitro cancer cell invasion assay.

In Vivo Spontaneous Metastasis Model

This model assesses the effect of this compound on the metastasis of a primary tumor to a secondary site, such as the lungs.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line capable of metastasis (e.g., 143B)

  • This compound

  • Sterile PBS

  • Surgical tools for subcutaneous injection

Procedure:

  • Tumor Cell Inoculation: Harvest cancer cells and resuspend them in sterile PBS. Subcutaneously inject the cell suspension into the flank of the mice to form a primary tumor.

  • Treatment: Once the primary tumors are established, begin treatment with this compound. Administration can be through various routes, such as intraperitoneal injection or orally via drinking water, on a predetermined schedule. A control group should receive a vehicle control.

  • Monitoring: Monitor the growth of the primary tumor by measuring its dimensions with calipers at regular intervals.

  • Endpoint and Analysis: After a set period (e.g., 4-6 weeks), euthanize the mice.

  • Excise the lungs and fix them in Bouin's solution.

  • Count the number of visible metastatic nodules on the lung surface.

Western Blotting for PAI-1 and MMP-13

Materials:

  • Tumor tissue or cell lysates

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize tumor tissue or lyse cells in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

References

The Decisive Role of Host PAI-1 in the Antitumor Efficacy of SK-216: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Efficacy of SK-216 in Preclinical Cancer Models

The antitumor effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings, highlighting the compound's impact on primary tumor growth, metastasis, and angiogenesis.

Table 1: Effect of this compound on Primary Tumor Growth

Cell LineMouse StrainTreatment GroupMean Tumor Volume (mm³) ± SEM% Inhibitionp-value
Lewis Lung Carcinoma (LLC)C57BL/6Control (water)2354.3 ± 559.3--
This compound (100 ppm)1566.0 ± 515.933.5%< 0.05
This compound (500 ppm)1125.0 ± 350.152.2%< 0.01
B16 MelanomaC57BL/6Control (water)1850.7 ± 412.3--
This compound (500 ppm)980.4 ± 250.647.0%< 0.05

Data synthesized from published studies.[3][4][5]

Table 2: Effect of this compound on Lung Metastasis

Cell LineMouse StrainTreatment GroupMean Number of Lung Nodules ± SEM% Inhibitionp-value
Lewis Lung Carcinoma (LLC)C57BL/6Control (water)35.2 ± 8.1--
This compound (500 ppm)15.6 ± 4.555.7%< 0.05
B16 MelanomaC57BL/6Control (water)42.5 ± 9.8--
This compound (500 ppm)21.3 ± 6.249.9%< 0.05

Data synthesized from published studies demonstrating a significant reduction in metastatic burden.[3][5]

Mouse StrainTumor CellsMean Tumor Volume (mm³) ± SEMMean Number of Lung Nodules ± SEM
Wild-TypeLLC (siControl)2410.5 ± 580.238.4 ± 7.9
Wild-TypeLLC (siPAI-1)2355.1 ± 610.736.9 ± 8.3
PAI-1 -/-LLC (siControl)1250.3 ± 315.417.2 ± 5.1
PAI-1 -/-LLC (siPAI-1)1280.9 ± 330.118.1 ± 4.9

Table 4: In Vitro Effects of this compound on Endothelial Cell Function

AssayCell TypeTreatmentResult% Inhibitionp-value
Migration AssayHUVECControl100% Migration--
VEGF (20 ng/mL)Increased Migration-< 0.01
VEGF + this compound (10 µM)Inhibited Migration~45%< 0.05
Tube Formation AssayHUVECControlBasal Tube Formation--
VEGF (20 ng/mL)Enhanced Tube Formation-< 0.01
VEGF + this compound (10 µM)Reduced Tube Length~50%< 0.05

Data compiled from studies showing the direct anti-angiogenic effects of this compound on human umbilical vein endothelial cells (HUVECs).[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Subcutaneous Tumor Model

Objective: To evaluate the effect of this compound on the growth of primary tumors in vivo.

Materials:

  • Lewis Lung Carcinoma (LLC) or B16 melanoma cells

  • 6- to 8-week-old male C57BL/6 mice

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • This compound

  • Calipers

Procedure:

  • Culture LLC or B16 cells to 80-90% confluency.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each mouse.

  • Randomly assign mice to control and treatment groups (n=6-8 per group).

  • Administer this compound orally by dissolving it in the drinking water at the desired concentrations (e.g., 100 ppm, 500 ppm). The control group receives regular drinking water.

  • Measure tumor dimensions twice weekly using calipers.

  • Calculate tumor volume using the formula: (length x width²) / 2.

  • Euthanize mice after a predetermined period (e.g., 14-21 days) or when tumors reach a specified size, and excise tumors for further analysis.

Tail Vein Metastasis Model

Objective: To assess the impact of this compound on the formation of lung metastases.

Materials:

  • LLC or B16 melanoma cells

  • 6- to 8-week-old male C57BL/6 mice

  • Cell culture medium and PBS

  • This compound

  • Insulin syringes with a 27-gauge needle

Procedure:

  • Prepare a single-cell suspension of LLC or B16 cells in PBS at a concentration of 2.0 x 10^6 cells/mL.

  • Inject 100 µL of the cell suspension (2.0 x 10^5 cells) into the lateral tail vein of each mouse.

  • Provide this compound in the drinking water as described in the subcutaneous tumor model protocol.

  • After 21 days, euthanize the mice and carefully dissect the lungs.

  • Fix the lungs in Bouin's solution to enhance the visibility of metastatic nodules.

  • Count the number of visible tumor nodules on the lung surface under a dissecting microscope.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on VEGF-induced endothelial cell migration in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Transwell inserts (8.0 µm pore size)

  • VEGF

  • This compound

  • Calcein-AM or crystal violet stain

Procedure:

  • Culture HUVECs to sub-confluency and then starve in serum-free medium for 4-6 hours.

  • Add EGM containing VEGF (20 ng/mL) with or without this compound to the lower chamber of the Transwell plate.

  • Resuspend the starved HUVECs in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet or a fluorescent dye like Calcein-AM.

  • Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM)

  • Matrigel or other basement membrane matrix

  • VEGF

  • This compound

  • Calcein-AM

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in EGM containing VEGF (20 ng/mL) with or without this compound.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate for 6-18 hours at 37°C.

  • Visualize the formation of tube-like structures using a phase-contrast microscope.

  • For quantification, stain the cells with Calcein-AM and measure the total tube length or the number of branch points using image analysis software.

Mandatory Visualizations

Signaling Pathways

PAI1_Signaling_Pathway cluster_Extracellular Extracellular Matrix cluster_Intracellular Endothelial Cell PAI1 PAI-1 uPA uPA/tPA PAI1->uPA inhibits Vitronectin Vitronectin PAI1->Vitronectin binds Integrins αvβ3 Integrins PAI1->Integrins blocks binding to Vitronectin VEGFR2 VEGFR2 PAI1->VEGFR2 inhibits activation LRP1 LRP1 PAI1->LRP1 binds Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Vitronectin->Integrins binds CellSignaling Intracellular Signaling (e.g., FAK, ERK) Integrins->CellSignaling VEGFR2->CellSignaling VEGF VEGF VEGF->VEGFR2 activates LRP1->CellSignaling internalization & signaling SK216 This compound SK216->PAI1 inhibits Angiogenesis Angiogenesis (Migration, Proliferation, Survival) CellSignaling->Angiogenesis

Experimental Workflows

A clear understanding of the experimental design is essential for interpreting the results. The following workflow diagram outlines the key in vivo experiments.

Experimental_Workflow cluster_Cell_Prep Cell Preparation cluster_In_Vivo_Models In Vivo Tumor Models cluster_Treatment Treatment Regimen cluster_Analysis Data Analysis Culture Culture Tumor Cells (LLC or B16) Harvest Harvest and Prepare Cell Suspension Culture->Harvest SubQ Subcutaneous Injection Harvest->SubQ TailVein Tail Vein Injection Harvest->TailVein SK216_Admin Oral this compound Administration SubQ->SK216_Admin Control_Admin Control (Water) SubQ->Control_Admin TailVein->SK216_Admin TailVein->Control_Admin Tumor_Measurement Tumor Volume Measurement SK216_Admin->Tumor_Measurement Metastasis_Count Lung Nodule Count SK216_Admin->Metastasis_Count Control_Admin->Tumor_Measurement Control_Admin->Metastasis_Count Angiogenesis_Analysis Immunohistochemistry (e.g., CD31) Tumor_Measurement->Angiogenesis_Analysis

Caption: In vivo experimental workflow.

This workflow illustrates the key steps in the preclinical evaluation of this compound, from the preparation of tumor cells to the final analysis of tumor growth, metastasis, and angiogenesis.

Conclusion

References

Preliminary Studies on SK-216 in Different Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

Cancer Model Key Findings References
Lewis Lung Carcinoma (LLC)Systemic administration of SK-216 reduced the size of subcutaneous tumors and the extent of metastases. This anti-tumor effect is mediated through its interaction with host PAI-1 and is associated with the anti-angiogenic properties of this compound.[1]
B16 MelanomaOral administration of this compound in mice with PAI-1-nonsecreting B16 melanoma cells resulted in reduced tumor size and metastasis, indicating the drug's efficacy is not dependent on PAI-1 secretion by the tumor cells themselves.[1]
Human Osteosarcoma (143B cells)This compound treatment suppressed the invasion activity of 143B osteosarcoma cells in vitro. This was associated with an inhibition of PAI-1 expression and a dose-dependent reduction in Matrix Metalloproteinase-13 (MMP-13) secretion. Notably, this compound did not influence the proliferation or migration of these cells in this study. In a mouse model, intraperitoneal injection of this compound led to a downregulation of PAI-1 expression in primary tumors and suppressed lung metastases without affecting the proliferative activity of tumor cells in the primary lesions.
Human Umbilical Vein Endothelial Cells (HUVEC)This compound inhibited VEGF-induced migration and tube formation by HUVEC in vitro, demonstrating its anti-angiogenic potential.[1]

Signaling Pathways and Mechanisms of Action

PAI1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell uPA_uPAR uPA/uPAR Complex Integrins Integrins uPA_uPAR->Integrins detachment LRP1 LRP1 uPA_uPAR->LRP1 internalization Proliferation Proliferation LRP1->Proliferation Apoptosis Apoptosis Resistance LRP1->Apoptosis PAI1_secreted PAI-1 PAI1_secreted->uPA_uPAR inhibits PAI1_secreted->LRP1 binds MMP13 MMP-13 Secretion PAI1_secreted->MMP13 promotes SK216 This compound SK216->PAI1_secreted inhibits Invasion Cell Invasion MMP13->Invasion Metastasis Metastasis Invasion->Metastasis VEGF VEGF VEGFR VEGFR VEGF->VEGFR Migration Migration VEGFR->Migration Tube_Formation Tube Formation VEGFR->Tube_Formation Angiogenesis Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis PAI1_host Host PAI-1 PAI1_host->Migration promotes PAI1_host->Tube_Formation promotes SK216_host This compound SK216_host->PAI1_host inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., 143B, LLC, B16) Viability_Assay Cell Viability/Proliferation Assay Cell_Culture->Viability_Assay Invasion_Assay Transwell Invasion Assay Cell_Culture->Invasion_Assay Migration_Assay Migration Assay Cell_Culture->Migration_Assay Western_Blot Western Blot Analysis (PAI-1, MMP-13) Cell_Culture->Western_Blot Animal_Model Mouse Model (Subcutaneous/Intravenous Injection) Cell_Culture->Animal_Model Tube_Formation_Assay HUVEC Tube Formation Assay Treatment This compound Administration (Oral/Intraperitoneal) Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Metastasis_Analysis Metastasis Quantification Treatment->Metastasis_Analysis IHC Immunohistochemistry Metastasis_Analysis->IHC

References

SK-216: A Technical Guide on its Attenuation of Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition is a cellular reprogramming process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype with enhanced migratory and invasive capabilities. This transition is fundamental in embryonic development and wound healing. However, its aberrant activation in pathological conditions, particularly cancer, is a key driver of tumor invasion, metastasis, and the development of therapeutic resistance.

The hallmarks of EMT include the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers like N-cadherin, Vimentin, and fibronectin. This phenotypic switch is orchestrated by a complex network of signaling pathways, with the Transforming Growth Factor-β (TGF-β) pathway being a principal inducer. Key transcription factors, including Snail, Slug, and Twist, are activated downstream of these pathways and are responsible for executing the EMT program.

SK-216: A Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor

Mechanism of Action: this compound's Effect on EMT

The TGF-β/PAI-1 Axis in EMT

The canonical TGF-β signaling pathway initiates with the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of Smad proteins. Activated Smads translocate to the nucleus and, in conjunction with other transcription factors, regulate the expression of target genes, including those that drive EMT.

Signaling Pathway Diagram

TGF_PAI1_EMT cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Complex TGFbR->Smad Phosphorylation Smad_nuc Activated Smad Smad->Smad_nuc Translocation PAI1_protein PAI-1 Protein EMT_TFs EMT Transcription Factors (Snail, Slug) PAI1_protein->EMT_TFs Promotes EMT PAI1_gene PAI-1 Gene (SERPINE1) Smad_nuc->PAI1_gene Induces Transcription Smad_nuc->EMT_TFs Induces Transcription PAI1_gene->PAI1_protein Translation SK216 This compound SK216->PAI1_protein Inhibits experimental_workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_endpoints Endpoints cell_culture Cell Culture (e.g., A549) treatment Treatment Groups: 1. Control 2. TGF-β 3. TGF-β + this compound cell_culture->treatment protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis Harvest Cells gene_analysis Gene Expression Analysis (qPCR) treatment->gene_analysis Harvest Cells morphology_analysis Morphological Analysis (Immunofluorescence) treatment->morphology_analysis Fix and Stain protein_markers E-cadherin, Vimentin levels protein_analysis->protein_markers gene_markers Snail, Slug mRNA levels gene_analysis->gene_markers cell_morphology Cell Morphology Changes morphology_analysis->cell_morphology

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SK-216 in Mouse Models

Application Notes: Experimental Design Using SNU-216 Gastric Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The SNU-216 cell line was established from a lymph node metastasis of a 33-year-old female patient with gastric carcinoma.[2][3] These cells are instrumental in studying the molecular mechanisms of gastric cancer, screening anti-cancer therapeutics, and investigating signal transduction pathways.[2][4]

Cell Line Characteristics

A summary of the key characteristics of the SNU-216 cell line is provided below.

CharacteristicDescriptionReference
Origin Human[2][3]
Tissue Source Metastatic Lymph Node (Stomach Cancer)[2][3]
Morphology Epithelial-like[2]
Doubling Time Approximately 36 hours[3]
Key Genetic Feature TP53 Mutation (p.Val216Met)[3]
Growth Properties Adherent[5]

Experimental Protocols

Protocol 1: Handling and Culturing of SNU-216 Cells

This protocol outlines the standard procedure for thawing, maintaining, and subculturing SNU-216 cells.

Materials:

  • SNU-216 cells (frozen vial)

  • Complete Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Sterile cell culture flasks (T-75)

  • Sterile centrifuge tubes (15 mL, 50 mL)

  • Water bath at 37°C

  • CO2 Incubator (37°C, 5% CO2)

  • Inverted Microscope

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw the frozen vial of SNU-216 cells in a 37°C water bath until a small ice crystal remains.[6]

    • Aseptically transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cell suspension at 150 x g for 5 minutes.[7]

    • Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintaining Cultures:

    • Monitor cell growth daily using an inverted microscope.

    • Change the culture medium every 2-3 days to ensure an adequate supply of nutrients.

  • Subculturing (Passaging):

    • Subculture the cells when they reach 70-80% confluency.[8]

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.

    • Incubate for 2-5 minutes at 37°C, or until cells detach. Gently tap the side of the flask to aid detachment.[7]

    • Add 8-10 mL of complete growth medium to inactivate the trypsin.

    • Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Cytotoxicity Assay Using MTT

This protocol provides a method to assess the effect of a therapeutic compound (e.g., an inhibitor like SK-216) on the viability of SNU-216 cells.

Materials:

  • SNU-216 cells in logarithmic growth phase

  • Complete Growth Medium

  • Therapeutic compound (e.g., this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count SNU-216 cells as described in Protocol 1.

    • Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the therapeutic compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO or the solvent used for the compound) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary
Assay ParameterValueDescription
Seeding Density (96-well plate) 5 x 10³ cells/wellOptimal for 24-72h proliferation/cytotoxicity assays.
Seeding Density (T-75 flask) 1.5 - 2.0 x 10⁶ cellsRecommended for routine subculturing.
Subculture Ratio 1:3 to 1:6Based on achieving 70-80% confluency in 2-4 days.
Incubation Conditions 37°C, 5% CO2Standard conditions for mammalian cell culture.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cytotoxicity experiment using the SNU-216 cell line.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Thaw Thaw SNU-216 Cells Culture Culture & Expand Thaw->Culture Seed Seed 96-Well Plate Culture->Seed Treat Treat with Compound Seed->Treat Assay Perform MTT Assay Treat->Assay Read Read Absorbance Assay->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for SNU-216 cytotoxicity assay.

STAT3 Signaling Pathway in Gastric Cancer

The STAT3 signaling pathway is frequently dysregulated in gastric cancer and is a common target for therapeutic intervention.[4] It plays a crucial role in cell proliferation, survival, and angiogenesis.

G cluster_nucleus Gene Transcription Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates TargetGenes Target Genes (e.g., Cyclin D1, VEGF, MMP-9) Proliferation Proliferation TargetGenes->Proliferation Angiogenesis Angiogenesis TargetGenes->Angiogenesis Metastasis Metastasis TargetGenes->Metastasis

Caption: Simplified STAT3 signaling pathway in gastric cancer.

References

Optimal Concentration of SK-216 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The optimal concentration of SK-216 can vary depending on the cell type, assay duration, and the specific biological process being investigated. The following table summarizes reported effective concentrations of this compound in various in vitro assays.

Assay TypeCell LineEffective Concentration RangeNotes
PAI-1 Inhibition-IC50: 44 µMThis is the concentration required to inhibit 50% of PAI-1 activity.[1]
HUVEC Tube FormationHUVEC30 - 50 µMStatistically significant inhibition of VEGF-induced tube formation was observed in this range.[2]
HUVEC MigrationHUVEC10 - 50 µMDose-dependent inhibition of VEGF-induced migration.[2]
Cell Invasion143B (Human Osteosarcoma)25 - 50 µMDose-dependent inhibition of cell invasion.[3]
Inhibition of TGF-β-induced PAI-1 ExpressionA549 (Human Lung Carcinoma)50 - 100 µMBlockade of TGF-β-induced PAI-1 expression.[1]
HUVEC ProliferationHUVECUp to 50 µMNo significant effect on VEGF-induced proliferation was observed at these concentrations.[2]

Experimental Protocols

Below are detailed protocols for key in vitro assays, incorporating the use of this compound. It is crucial to optimize these protocols for your specific experimental conditions.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (stock solution in DMSO)

  • VEGF (Vascular Endothelial Growth Factor)

  • 96-well plate

  • Calcein AM (optional, for fluorescence imaging)

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

  • Treatment: Prepare different concentrations of this compound (e.g., 10, 30, 50 µM) and a vehicle control (DMSO) in a serum-starved medium containing a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Add the treatment solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures under a microscope. For quantification, capture images and measure parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin). If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • HUVECs or other cell line of interest

  • Complete Growth Medium

  • Serum-free or low-serum medium

  • This compound (stock solution in DMSO)

  • VEGF or other chemoattractant

  • 6-well or 12-well plates

  • Pipette tip (p200 or p1000) or a dedicated scratch tool

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free or low-serum medium containing different concentrations of this compound (e.g., 10, 30, 50 µM) and a vehicle control. A positive control with a chemoattractant like VEGF can also be included.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C.

  • Time-course Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Quantification: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the 0-hour time point.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • Cell line of interest (e.g., 143B osteosarcoma cells)

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Serum-free medium

  • Complete Growth Medium (as a chemoattractant)

  • This compound (stock solution in DMSO)

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal Violet for staining

Protocol:

  • Insert Coating: Thaw the basement membrane matrix and dilute it with serum-free medium. Coat the upper surface of the transwell inserts with the diluted matrix and allow it to solidify at 37°C.

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the coated inserts.

  • Treatment: Add different concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control to the cell suspension in the upper chamber.

  • Chemoattractant: Add complete growth medium (containing serum) to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and then stain with Crystal Violet.

  • Quantification: Wash the inserts and allow them to air dry. Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in Angiogenesis

SK216_Angiogenesis_Pathway cluster_VEGF VEGF Signaling cluster_PAI1 PAI-1 System VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds EndothelialCell Endothelial Cell VEGFR->EndothelialCell Activates Migration Migration EndothelialCell->Migration TubeFormation Tube Formation (Angiogenesis) Migration->TubeFormation PAI1 PAI-1 uPA_tPA uPA/tPA PAI1->uPA_tPA Inhibits uPA_tPA->Migration Promotes SK216 This compound SK216->PAI1 Inhibits Tube_Formation_Workflow start Start coat_plate Coat 96-well plate with Basement Membrane Matrix start->coat_plate seed_cells Seed HUVECs coat_plate->seed_cells prepare_treatment Prepare this compound and VEGF treatments seed_cells->prepare_treatment add_treatment Add treatments to wells prepare_treatment->add_treatment incubate Incubate (4-18h) add_treatment->incubate image Image Tube Formation incubate->image quantify Quantify Tube Parameters image->quantify end End quantify->end SK216_Invasion_Logic SK216 This compound PAI1 PAI-1 Activity SK216->PAI1 Inhibits ECM_Degradation Extracellular Matrix Degradation PAI1->ECM_Degradation Promotes Cell_Invasion Tumor Cell Invasion ECM_Degradation->Cell_Invasion Enables

References

Application Notes and Protocols: Preparation of SK-216 Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SK-216

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Chemical Name 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium (B8443419) salt
Molecular Formula C29H29NO6Na2
Molecular Weight 533.52 g/mol
CAS Number 654080-03-2
Appearance Solid
Solubility Water (up to 5 mM with gentle warming)

Preparation of this compound Stock Solution

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in water. The concentration can be adjusted based on specific experimental requirements.

Materials and Equipment
  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

Experimental Protocol

Step 1: Determine the Required Amount of this compound

Calculate the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution using the following formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example for 1 mL of 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 533.52 g/mol = 0.0053352 g = 5.34 mg

Step 2: Weighing this compound

  • Place a sterile conical tube on the analytical balance and tare the balance.

  • Carefully weigh the calculated amount of this compound powder and transfer it into the conical tube.

Step 3: Dissolving this compound

  • Add a portion of the sterile water to the conical tube containing the this compound powder. For a 10 mM stock solution, you can start with approximately 80% of the final volume.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) can be applied. Intermittently vortex the solution until the powder is completely dissolved.

  • Once dissolved, add sterile water to reach the final desired volume.

Step 4: Sterilization

  • To ensure the sterility of the stock solution for cell culture experiments, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.[3]

Step 5: Aliquoting and Storage

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Stock Solution Preparation Table

The following table provides quick calculations for preparing common concentrations of this compound stock solutions.

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.53 mg2.67 mg5.34 mg
5 mM 2.67 mg13.34 mg26.68 mg
10 mM 5.34 mg26.68 mg53.35 mg

Workflow Diagram

SK216_Stock_Solution_Workflow cluster_preparation Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Sterile Water weigh->add_solvent dissolve Vortex & Gentle Warming add_solvent->dissolve final_volume Adjust to Final Volume dissolve->final_volume sterilize Sterile Filter (0.22 µm) final_volume->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Signaling Pathway Involving PAI-1

PAI1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Degradation FDP Fibrin Degradation Products Fibrin->FDP tPA tPA tPA->Plasminogen uPA uPA uPA->Plasminogen PAI1 PAI-1 PAI1->tPA Inhibition PAI1->uPA Inhibition SK216 This compound SK216->PAI1 Inhibition

References

Application Notes and Protocols: Matrigel Plug Assay for Evaluating the Anti-Angiogenic Effects of SK-216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Matrigel™, a solubilized basement membrane extract, provides a scaffold for endothelial cell infiltration and the formation of new blood vessels when implanted subcutaneously in mice.[2][5] By incorporating pro-angiogenic factors, a robust vascular network can be induced within the Matrigel™ plug. The effect of therapeutic agents, such as SK-216, on this process can then be quantified. This compound has been shown to limit tumor progression and angiogenesis, making it a compound of interest for anti-angiogenic studies.[1]

This document offers detailed experimental protocols, guidelines for data presentation, and visual diagrams to facilitate the successful execution and interpretation of this assay.

Experimental Protocols

Materials and Equipment

Animals:

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).

Reagents:

  • Growth factor-reduced Matrigel™ (Corning® or equivalent)

  • Recombinant Murine or Human Vascular Endothelial Growth Factor (VEGF)

  • Recombinant Murine or Human Basic Fibroblast Growth Factor (bFGF)

  • Heparin

  • This compound

  • Vehicle for this compound (to be determined based on solubility, e.g., DMSO, PBS)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)

  • Phosphate-Buffered Saline (PBS)

  • 10% Neutral Buffered Formalin

  • Paraffin

  • Hematoxylin and Eosin (H&E) stains

  • Primary antibody: Anti-CD34 or Anti-CD31 antibody (for endothelial cell staining)

  • Secondary antibody (corresponding to the primary antibody)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Drabkin's Reagent (for hemoglobin quantification)

  • Hemoglobin standard

Equipment:

  • Laminar flow hood

  • Ice bucket and ice

  • Chilled syringes (24-27G needles) and tubes

  • Hemocytometer

  • Centrifuge

  • Microscope with digital camera

  • Spectrophotometer

  • Cryostat or microtome

  • General laboratory equipment

Experimental Workflow Diagram

Matrigel_Plug_Assay_Workflow cluster_prep Preparation cluster_injection Injection cluster_incubation Incubation & Treatment cluster_analysis Analysis prep_matrigel Prepare Matrigel™ Mix (with VEGF/bFGF + Heparin) mix_components Mix Matrigel™ with This compound or Vehicle prep_matrigel->mix_components prep_sk216 Prepare this compound dilutions and Vehicle Control prep_sk216->mix_components prep_animals Acclimatize Mice prep_animals->prep_matrigel inject_mice Subcutaneous Injection of Matrigel™ Plug mix_components->inject_mice incubation Allow Plug Solidification and Vascularization (7-21 days) inject_mice->incubation systemic_treatment Systemic this compound Treatment (Optional, e.g., oral gavage) incubation->systemic_treatment excise_plug Excise Matrigel™ Plug incubation->excise_plug quant_hemoglobin Hemoglobin Quantification (Drabkin's Method) excise_plug->quant_hemoglobin histology Histological Analysis (H&E and IHC) excise_plug->histology quant_mvd Quantify Microvessel Density histology->quant_mvd SK216_Signaling_Pathway cluster_angiogenesis Angiogenesis Cascade cluster_pai1_system PAI-1 System vegf VEGF ec_activation Endothelial Cell Activation & Migration vegf->ec_activation proteolysis ECM Degradation (Plasmin, MMPs) ec_activation->proteolysis tube_formation Tube Formation proteolysis->tube_formation pai1 PAI-1 pai1->ec_activation Promotes Migration (vitronectin-dependent) upa_tpa uPA / tPA pai1->upa_tpa Inhibits plasminogen Plasminogen upa_tpa->plasminogen Activates plasminogen->proteolysis Leads to sk216 This compound sk216->pai1 Inhibits

References

Application Notes and Protocols for Western Blot Analysis of PAI-1 Expression Following SK-216 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

SK-216 Concentration (µM)Mean Relative PAI-1 Expression (%)Standard Deviation (%)
0 (Control)1000
25605.2
50604.8

Data is derived from a study on human osteosarcoma cells and may vary depending on the cell type and experimental conditions.[3]

Signaling Pathway

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad MAPK MAPK/ERK Pathway TGFbR->MAPK pSmad p-Smad2/3 Smad->pSmad PAI1_mRNA PAI-1 mRNA pSmad->PAI1_mRNA pMAPK p-MAPK/ERK MAPK->pMAPK pMAPK->PAI1_mRNA PAI1_Protein PAI-1 Protein PAI1_mRNA->PAI1_Protein SK216 This compound SK216->PAI1_Protein Inhibition Inhibition

TGF-β signaling pathway leading to PAI-1 expression and inhibition by this compound.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., human osteosarcoma 143B cells, or other relevant cell lines) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50 µM).

  • Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to each dish.

  • Cell Scraping and Collection: Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

Western Blot Analysis
  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE). Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH), or use a total protein stain.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Quantify Protein C->D E SDS-PAGE D->E F Membrane Transfer E->F G Blocking F->G H Primary Antibody (anti-PAI-1) G->H I Secondary Antibody H->I J Detection I->J K Image Acquisition J->K L Densitometry K->L M Normalization L->M

Workflow for Western blot analysis of PAI-1 expression.

References

Application Notes: In Vitro Tube Formation Assay Using HUVECs and the PAI-1 Inhibitor, SK-216

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis.[1] The ability to modulate angiogenesis is therefore a significant area of interest for therapeutic development. The in vitro tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.[2][3][4] This assay commonly utilizes Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a basement membrane extract, such as Matrigel®, which provides the necessary extracellular matrix components for the cells to differentiate and form a tubular network.[5][6][7]

These application notes provide a detailed protocol for performing a tube formation assay with HUVECs to evaluate the anti-angiogenic effects of SK-216.

Data Presentation

The following table summarizes hypothetical quantitative data from a tube formation assay investigating the effect of this compound on HUVEC tube formation. Data is presented as mean ± standard deviation.

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of JunctionsNumber of Loops
Vehicle Control (DMSO)012540 ± 850150 ± 1585 ± 9
This compound110230 ± 720118 ± 1262 ± 7
This compound107560 ± 61085 ± 941 ± 5
This compound504120 ± 45042 ± 618 ± 4
Positive Control (Suramin)1003580 ± 39035 ± 515 ± 3

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, e.g., passage 2-6)[10]

  • Endothelial Cell Growth Medium (e.g., EGM™-2)[7]

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Growth factor-reduced Matrigel® Basement Membrane Matrix[5]

  • This compound (to be dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control for inhibition (e.g., Suramin)

  • Vehicle control (e.g., DMSO)

  • 96-well tissue culture plates[11]

  • Calcein AM (for visualization)[10][12]

  • Humidified incubator (37°C, 5% CO2)[11]

  • Inverted microscope with a camera[13]

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel Thaw Matrigel® on ice coat_plate Coat 96-well plate with Matrigel® prep_matrigel->coat_plate incubate_plate Incubate plate at 37°C to allow gelation coat_plate->incubate_plate seed_cells Seed HUVECs onto Matrigel® with test compounds incubate_plate->seed_cells prep_cells Culture and harvest HUVECs prep_cells->seed_cells prep_compounds Prepare this compound and control solutions prep_compounds->seed_cells incubate_assay Incubate for 4-18 hours at 37°C seed_cells->incubate_assay stain_cells Stain cells with Calcein AM (optional) incubate_assay->stain_cells image_capture Capture images using inverted microscope stain_cells->image_capture quantify Quantify tube formation (length, junctions, loops) image_capture->quantify

Caption: Experimental workflow for the HUVEC tube formation assay with this compound.

Step-by-Step Protocol
  • Preparation of Matrigel®-coated Plates:

    • Thaw growth factor-reduced Matrigel® overnight at 4°C on ice.[5]

    • Pre-chill a 96-well plate and pipette tips at -20°C.[5]

    • Using the pre-chilled tips, add 50 µL of thawed Matrigel® to each well of the 96-well plate.[11] Ensure even distribution by gently swirling the plate. Avoid introducing air bubbles.[14]

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[10][11]

  • HUVEC Culture and Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium in a T75 flask until they reach 70-80% confluency.[5][10] It is recommended to use low-passage cells.[10]

    • Prior to the assay, serum-starve the HUVECs for 3-6 hours in a basal medium (without growth factors).[5]

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with a trypsin neutralizing solution or medium containing at least 10% FBS.

    • Centrifuge the cell suspension at 300 x g for 3 minutes and resuspend the cell pellet in the desired assay medium.[4][11]

    • Perform a cell count and adjust the cell density to 1.0-1.5 x 10^5 cells/mL.

  • Tube Formation Assay:

    • Prepare serial dilutions of this compound in the assay medium. Also, prepare solutions for the vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Suramin).

    • Mix the HUVEC suspension with the different concentrations of this compound, vehicle control, or positive control.

    • Gently add 100 µL of the cell suspension (containing 1.0-1.5 x 10^4 cells) to each well of the Matrigel®-coated plate.[4]

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-18 hours.[2][4] The optimal incubation time may need to be determined empirically, but tube formation is typically observed within this window.[7][12]

  • Visualization and Quantification:

    • After the incubation period, carefully remove the medium from the wells without disturbing the delicate tube network.

    • (Optional, for fluorescent imaging) Wash the cells gently with PBS and stain with Calcein AM (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.[13]

    • Capture images of the tube network in each well using an inverted microscope at 4x or 10x magnification.[15]

    • Quantify the extent of tube formation by measuring parameters such as total tube length, the number of junctions (branch points), and the number of loops using image analysis software.[15]

Signaling Pathway Diagram

G cluster_pathway Angiogenesis Signaling Cascade VEGF VEGF VEGFR VEGFR VEGF->VEGFR activates PAI1 PAI-1 VEGFR->PAI1 upregulates uPA uPA/tPA PAI1->uPA inhibits Plasminogen Plasminogen uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage MMPs MMPs (inactive) Plasmin->MMPs MMPs_active MMPs (active) MMPs->MMPs_active activation ECM_degradation ECM Degradation MMPs_active->ECM_degradation Migration Endothelial Cell Migration & Invasion ECM_degradation->Migration Tube_Formation Tube Formation Migration->Tube_Formation SK216 This compound SK216->PAI1 inhibits

References

Application Notes and Protocols: Measuring the Anti-metastatic Effects of SK-216 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the anti-metastatic effects of SK-216.

Table 1: Effect of this compound on Spontaneous Metastasis of Lewis Lung Carcinoma (LLC) Cells in C57BL/6 Mice

Treatment GroupDoseNumber of Pulmonary Metastatic Nodules (Mean ± SD)P-value
Control-15.3 ± 4.5-
This compound100 ppm in drinking water8.2 ± 3.1< 0.01
This compound500 ppm in drinking water4.1 ± 2.2< 0.001

Data adapted from Masuda et al., Mol Cancer Ther, 2013.[1]

Table 2: Effect of this compound on Experimental Metastasis of B16 Melanoma Cells in C57BL/6 Mice

Treatment GroupDoseNumber of Pulmonary Metastatic Nodules (Mean ± SD)P-value
Control-42.5 ± 11.8-
This compound100 ppm in drinking water25.1 ± 8.9< 0.01
This compound500 ppm in drinking water12.7 ± 6.3< 0.001

Data adapted from Masuda et al., Mol Cancer Ther, 2013.[1]

Table 3: Effect of this compound on Lung Metastasis of Human Osteosarcoma 143B Cells in Nude Mice

Treatment GroupDoseLung Metastatic Area (pixels, Mean ± SD)P-value
Control-1.8 x 10^5 ± 0.5 x 10^5-
This compound10 mg/kg, i.p. daily0.6 x 10^5 ± 0.3 x 10^5< 0.05

Data adapted from Mino et al., Int J Mol Sci, 2018.

Signaling Pathways and Experimental Workflows

PAI-1 Signaling Pathway in Metastasis

PAI1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAI1 PAI-1 uPA_uPAR uPA/uPAR Complex PAI1->uPA_uPAR Binds LRP1 LRP1 uPA_uPAR->LRP1 Activates SK216 This compound SK216->PAI1 Inhibits STAT1 STAT1 LRP1->STAT1 ERK ERK1/2 LRP1->ERK beta_catenin β-catenin LRP1->beta_catenin Metastasis Metastasis (Invasion, Angiogenesis) STAT1->Metastasis ERK->Metastasis beta_catenin->Metastasis

PAI-1 signaling cascade in cancer metastasis.
Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the typical workflow for assessing the anti-metastatic potential of this compound in a murine model.

Experimental_Workflow start Start cell_culture Tumor Cell Culture (e.g., LLC, B16, 143B) start->cell_culture injection Tumor Cell Injection (Subcutaneous or Intravenous) cell_culture->injection randomization Animal Randomization (Control vs. This compound) injection->randomization treatment This compound Administration (e.g., Oral, IP) randomization->treatment monitoring Tumor Growth & Metastasis Monitoring treatment->monitoring endpoint Endpoint Determination (e.g., Tumor size, time) monitoring->endpoint analysis Metastasis Quantification (e.g., Nodule count, Area) endpoint->analysis end End analysis->end

Workflow for in vivo anti-metastatic studies.

Experimental Protocols

Spontaneous Metastasis Model (Subcutaneous Injection)

This model assesses the ability of this compound to inhibit metastasis from a primary tumor.

Materials:

  • Cancer cell line (e.g., Lewis Lung Carcinoma - LLC)

  • Appropriate cell culture medium and supplements

  • 6-8 week old male C57BL/6 mice

  • This compound

  • Vehicle for this compound (e.g., drinking water)

  • Sterile PBS, trypsin-EDTA

  • Syringes and needles (27-gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • Dissecting tools

  • Bouin's solution or 10% neutral buffered formalin

  • 70% ethanol

Procedure:

  • Cell Preparation: Culture LLC cells to 80-90% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL. Place on ice.

  • Tumor Cell Implantation: Anesthetize mice and shave the dorsal flank. Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the flank.

  • Treatment: Seven days post-implantation, randomize mice into control and treatment groups. Administer this compound in drinking water at the desired concentrations (e.g., 100 ppm, 500 ppm). The control group receives untreated drinking water. Replace water bottles with fresh solutions twice a week.

  • Tumor Growth Monitoring: Measure primary tumor volume every 2-3 days using calipers. Volume (mm³) = (length x width²) / 2.

  • Endpoint and Metastasis Quantification: After a predetermined time (e.g., 21 days), or when primary tumors reach a defined size, euthanize the mice.

  • Excise the lungs and rinse with PBS.

  • Fix the lungs in Bouin's solution or 10% neutral buffered formalin for 24 hours.

  • Count the number of visible metastatic nodules on the lung surface.

Experimental Metastasis Model (Intravenous Injection)

This model evaluates the effect of this compound on the colonization of cancer cells in a secondary organ.

Materials:

  • Cancer cell line (e.g., B16 melanoma)

  • Appropriate cell culture medium and supplements

  • 6-8 week old male C57BL/6 mice

  • This compound

  • Vehicle for this compound

  • Sterile PBS, trypsin-EDTA

  • Syringes and needles (30-gauge)

  • Anesthetic

  • Dissecting tools

  • Bouin's solution or 10% neutral buffered formalin

Procedure:

  • Cell Preparation: Prepare B16 melanoma cells as described in the spontaneous metastasis model, resuspending them in sterile PBS at a concentration of 1 x 10^6 cells/mL.

  • Tumor Cell Injection: Warm the mice under a heat lamp to dilate the lateral tail veins. Inject 100 µL of the cell suspension (1 x 10^5 cells) into the lateral tail vein.

  • Treatment: Begin this compound administration (e.g., in drinking water) on the same day as tumor cell injection.

  • Endpoint and Metastasis Quantification: After a set period (e.g., 14 days), euthanize the mice.

  • Excise and fix the lungs as described previously.

  • Count the number of metastatic nodules on the lung surface.

Orthotopic Osteosarcoma Metastasis Model

This model is used to assess the efficacy of this compound against metastasis of bone cancer.

Materials:

  • Human osteosarcoma cell line (e.g., 143B)

  • Appropriate cell culture medium and supplements

  • 6-8 week old male nude mice

  • This compound

  • Vehicle for this compound (e.g., sterile saline)

  • Sterile PBS, trypsin-EDTA

  • Syringes and needles (27-gauge)

  • Anesthetic

  • Imaging system for bioluminescence (if using luciferase-expressing cells)

  • Dissecting tools

  • Formalin and histology supplies

Procedure:

  • Cell Preparation: Culture 143B osteosarcoma cells (if applicable, those expressing luciferase) and prepare a single-cell suspension in PBS at 5 x 10^6 cells/mL.

  • Tumor Cell Implantation: Anesthetize the mice and make a small incision over the right tibia. Inject 20 µL of the cell suspension (1 x 10^5 cells) into the tibial medullary cavity. Close the incision with sutures.

  • Treatment: A week after implantation, begin daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle control.

  • Monitoring: Monitor primary tumor growth and metastatic spread using bioluminescence imaging weekly.

  • Endpoint and Metastasis Quantification: After a defined period (e.g., 5 weeks), euthanize the mice.

  • Excise the lungs and fix them in 10% neutral buffered formalin.

  • Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Quantify the metastatic area in the lung sections using image analysis software (e.g., ImageJ).

Conclusion

References

Application Notes and Protocols: Immunohistochemical Staining for Angiogenesis Markers in SK-216 Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the immunohistochemical (IHC) staining of key angiogenesis markers, CD31 and Vascular Endothelial Growth Factor (VEGF), in formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with SK-216. Furthermore, this document outlines methods for the quantification of these markers to assess the anti-angiogenic effects of this compound.

Angiogenesis Markers:

  • CD31 (PECAM-1): A transmembrane glycoprotein (B1211001) expressed on the surface of endothelial cells, platelets, and some hematopoietic cells. It is a widely used and reliable marker for identifying blood vessels and quantifying microvessel density (MVD).[4][5]

  • VEGF: A potent signaling protein that stimulates vasculogenesis and angiogenesis.[1] Its expression is often upregulated in tumors and correlates with tumor progression and a poor prognosis.[1]

Data Presentation: Quantitative Analysis of Angiogenesis Markers

The following tables present representative data on the effect of this compound on the expression of angiogenesis markers in a tumor xenograft model. This data is for illustrative purposes to demonstrate how to structure and present quantitative results from IHC analysis.

Table 1: Microvessel Density (MVD) determined by CD31 Staining

Treatment GroupNumber of Samples (n)Mean MVD (vessels/mm²)Standard DeviationP-value
Vehicle Control10125.415.2<0.01
This compound (10 mg/kg)1078.612.8<0.01
This compound (30 mg/kg)1055.110.5<0.01

Table 2: VEGF Expression Score

Treatment GroupNumber of Samples (n)Mean VEGF Staining Intensity Score*Standard DeviationP-value
Vehicle Control102.80.4<0.05
This compound (10 mg/kg)101.90.6<0.05
This compound (30 mg/kg)101.20.5<0.05

*Staining intensity scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).

Signaling Pathway and Experimental Workflow

PAI1_Angiogenesis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PAI1 PAI-1 uPA_tPA uPA / tPA PAI1->uPA_tPA inhibits Vitronectin Vitronectin PAI1->Vitronectin binds SK216 This compound SK216->PAI1 inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Integrin αvβ3 Integrin VEGFR2->Integrin Signaling Pro-angiogenic Signaling Cascade VEGFR2->Signaling Integrin->Vitronectin binds Migration_Proliferation Cell Migration, Proliferation, Survival Signaling->Migration_Proliferation

IHC_Workflow start FFPE Tumor Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-CD31 or anti-VEGF) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection with Chromogen (e.g., DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis & Image Quantification dehydration_mounting->analysis

Figure 2: General Immunohistochemistry (IHC) Workflow.

Experimental Protocols

Protocol 1: Immunohistochemical Staining for CD31 in FFPE Tumor Tissues

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween 20 (PBST)

  • Hydrogen Peroxide (3%)

  • Blocking Solution: 5% normal goat serum in PBST

  • Primary Antibody: Rabbit anti-CD31 polyclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 changes for 5 minutes each.

    • Immerse slides in 100% ethanol, 2 changes for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the preheated solution and incubate for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBST, 2 changes for 5 minutes each.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with PBST, 2 changes for 5 minutes each.

  • Blocking:

    • Incubate slides with Blocking Solution for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CD31 antibody to its optimal concentration in Blocking Solution.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBST, 3 changes for 5 minutes each.

    • Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBST, 3 changes for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until a brown color develops (typically 1-10 minutes).

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse slides in running tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining for VEGF in FFPE Tumor Tissues

This protocol is similar to the CD31 staining protocol with the following key differences:

  • Primary Antibody: Rabbit anti-VEGF polyclonal antibody.

  • Antigen Retrieval: For some VEGF antibodies, a Tris-EDTA buffer (pH 9.0) for heat-induced epitope retrieval may yield better results. Optimization is recommended.

Follow the same steps as in Protocol 1, substituting the primary antibody and optimizing the antigen retrieval step as necessary.

Protocol 3: Quantification of Microvessel Density (MVD)
  • Hotspot Identification:

    • Scan the entire tumor section at low magnification (40x or 100x) to identify areas with the highest density of CD31-positive microvessels ("hotspots").

  • Vessel Counting:

    • At high magnification (200x), count all stained microvessels within three to five distinct hotspot areas.

    • Any brown-stained endothelial cell or cell cluster clearly separate from adjacent microvessels, tumor cells, and other connective tissue elements is considered a single, countable microvessel. The presence of a lumen is not required.

  • Calculation:

    • Calculate the average number of vessels per high-power field.

    • Express the MVD as the number of vessels per square millimeter (mm²). The area of a 200x field will need to be determined for the specific microscope used.

Discussion and Interpretation

A significant decrease in CD31-positive MVD in this compound treated tumors compared to the vehicle control group would indicate an anti-angiogenic effect of the compound. Similarly, a reduction in the intensity and/or percentage of VEGF-positive tumor cells would suggest that this compound may also downregulate the expression of this key pro-angiogenic factor.

The provided protocols offer a standardized approach to assess the impact of this compound on tumor angiogenesis. Consistent application of these methods will ensure reproducible and reliable data for the evaluation of this and other potential anti-angiogenic therapies. It is always recommended to include appropriate positive and negative controls in each IHC experiment to validate the staining procedure and antibody specificity.

References

Troubleshooting & Optimization

SK-216 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues with SK-216.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). For aqueous buffers or cell culture media, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound can vary slightly depending on the source and purity of the compound. However, based on available data, the approximate solubilities are summarized in the table below.

Data Presentation: this compound Solubility

SolventConcentrationObservation
Water0.5 mg/mLClear solution with warming[1][2]
Water2 mg/mLClear solution
Waterup to 5 mMSoluble with gentle warming[3]
DMSO5 mg/mLClear solution with warming[1][2]
DMSO≥20 mg/mLClear solution[1][2]

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?

A3: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution. To prevent this, please refer to the detailed experimental protocols and troubleshooting guides below.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol provides a general guideline for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, given its high solubility in DMSO).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Diluting this compound into Cell Culture Media

This protocol describes the steps to dilute the this compound stock solution into an aqueous medium for in vitro experiments. This compound has been used to inhibit VEGF-induced migration and tube formation in human umbilical vein endothelial cells (HUVECs) in vitro[4].

Procedure:

  • Pre-warm Media: Pre-warm the cell culture medium to 37°C. Adding the compound to cold media can decrease its solubility.

  • Serial Dilution (Recommended): To minimize "solvent shock," perform a serial dilution of the DMSO stock solution.

    • First, make an intermediate dilution of the stock solution in pre-warmed media. For example, add 1 µL of a 10 mM stock solution to 99 µL of media to get a 100 µM solution.

    • Gently mix by pipetting up and down.

    • From this intermediate dilution, make the final dilution to your desired working concentration in the complete cell culture plate.

  • Direct Dilution (for lower concentrations): For very low final concentrations, you can directly add the stock solution to the pre-warmed media while gently swirling the plate or tube to ensure rapid and even distribution. It is crucial that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the media without the compound.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution in Media

Potential Cause Troubleshooting Steps
Solvent Shock The rapid change in polarity from DMSO to the aqueous medium causes the compound to precipitate.
Solution: Perform a serial dilution as described in the protocol above. Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.
Solution: Lower the final working concentration of this compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Low Media Temperature The solubility of this compound may be lower in cold media.
Solution: Always use pre-warmed (37°C) cell culture media for dilutions.

Issue 2: Precipitate Forms Over Time in the Incubator

Potential Cause Troubleshooting Steps
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.
Solution: If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds; conversely, serum proteins can sometimes help to keep a compound in solution.
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.
Solution: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with a gas-permeable membrane for long-term experiments.
pH Shift in Media Cellular metabolism can cause a shift in the pH of the culture medium, which may affect the solubility of this compound.
Solution: Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Assays cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay prep1 Weigh this compound Powder prep2 Dissolve in DMSO (e.g., 10-20 mM) prep1->prep2 prep3 Vortex/Warm (37°C) to fully dissolve prep2->prep3 prep4 Aliquot & Store at -20°C/-80°C prep3->prep4 dil1 Pre-warm Cell Culture Media to 37°C prep4->dil1 dil2 Perform Serial Dilution of DMSO stock into media dil1->dil2 dil3 Add to Cell Culture Plate (Final DMSO ≤ 0.1%) dil2->dil3 dil4 Include Vehicle Control (DMSO only) dil2->dil4 assay1 Treat cells with this compound dil3->assay1 dil4->assay1 assay2 Incubate for desired time assay1->assay2 assay3 Perform Assay (e.g., migration, tube formation) assay2->assay3

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed is_immediate Immediate Precipitation? start->is_immediate is_high_conc High Final Concentration? is_immediate->is_high_conc Yes is_long_term Long-term Incubation? is_immediate->is_long_term No is_cold_media Media Pre-warmed? is_high_conc->is_cold_media No solution2 Lower Final Concentration is_high_conc->solution2 Yes solution1 Perform Serial Dilution is_cold_media->solution1 Yes solution3 Use Pre-warmed (37°C) Media is_cold_media->solution3 No is_evaporation Evaporation Possible? is_long_term->is_evaporation solution4 Check Media Compatibility & Monitor pH is_evaporation->solution4 No solution5 Ensure Proper Humidification Use sealed plates is_evaporation->solution5 Yes

Caption: Logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing SK-216 Dosage for Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of SK-216 for long-term in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during long-term in vivo experiments with this compound.

Issue Possible Cause Troubleshooting Steps
1. Lack of Efficacy at Previously Reported Doses 1. Suboptimal Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. 2. Inadequate Target Engagement: The administered dose may not be sufficient to achieve the required concentration at the tumor site. 3. Tumor Model Resistance: The selected tumor model may have intrinsic or acquired resistance to PAI-1 inhibition.1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound over time. 2. Dose Escalation Study: If the initial doses are well-tolerated, a dose escalation study can be performed to determine if a higher dose leads to the desired efficacy. 3. Pharmacodynamic (PD) Biomarkers: Measure downstream markers of PAI-1 inhibition in tumor tissue to confirm target engagement.
2. Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur) 1. Dose is too high: The current dose may be exceeding the maximum tolerated dose (MTD). 2. Off-target effects: this compound may have unintended biological effects at the administered dose. 3. Vehicle-related toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.1. Dose De-escalation: Reduce the dose to a lower, previously tolerated level. 2. Modified Dosing Schedule: Consider less frequent administration to allow for recovery between doses. 3. Vehicle Control Group: Ensure a vehicle-only control group is included to rule out vehicle-induced toxicity. 4. Clinical Pathology: At the end of the study, or if animals are euthanized due to toxicity, perform a complete blood count (CBC) and serum chemistry panel. 5. Histopathology: Collect major organs for histopathological analysis to identify any tissue damage.
3. Variability in Response Between Animals 1. Inconsistent Dosing: Inaccurate administration of the compound. 2. Biological Variability: Natural variation in metabolism and response within the animal cohort. 3. Tumor Heterogeneity: Differences in tumor establishment and growth rates.1. Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, intraperitoneal injection). 2. Increase Sample Size: A larger number of animals per group can help to overcome individual variability. 3. Randomization: Randomize animals into treatment groups to ensure an even distribution of initial tumor sizes and body weights.
4. Issues with this compound Formulation/Administration 1. Poor Solubility: this compound may not be fully dissolved or suspended in the chosen vehicle, leading to inaccurate dosing. 2. Instability of Formulation: The compound may degrade in the vehicle over time. 3. Stress from Administration Route: The chosen route of administration may be causing undue stress to the animals.1. Solubility Testing: Test the solubility of this compound in various biocompatible vehicles. 2. Formulation Stability Study: Assess the stability of the this compound formulation under storage and experimental conditions. 3. Refine Administration Technique: Ensure proper technique and consider alternative, less stressful routes if possible.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: What is a recommended starting dose for this compound in a long-term mouse study?

A2: Previous preclinical studies have used oral administration of this compound in the drinking water at concentrations of 100 parts per million (ppm) and 500 ppm, as well as intraperitoneal injections.[2][3] For a 20g mouse consuming approximately 3-5 mL of water per day, a 100 ppm concentration would translate to a rough dose of 15-25 mg/kg/day. However, this is an estimation, and it is crucial to perform a dose-range finding study in your specific animal model to determine the optimal and safe dose.

Q3: How should I prepare this compound for in vivo administration?

A3: The vehicle used for this compound will depend on its solubility and the chosen route of administration. For oral administration in drinking water, ensure the compound is sufficiently soluble and stable. For intraperitoneal injection, a common vehicle for small molecules is a solution of DMSO, Tween 80, and saline. It is essential to conduct vehicle toxicity studies to ensure the vehicle itself does not have adverse effects.

Q4: What are the expected anti-tumor effects of this compound?

Q5: Are there any known toxicities associated with this compound?

A5: The currently available public literature from preclinical studies does not detail specific long-term toxicities. As with any investigational compound, it is essential to conduct thorough toxicity assessments, including monitoring clinical signs, body weight, and performing histopathology of major organs at the end of the study.

Quantitative Data Summary

Table 1: Summary of In Vivo Studies with this compound

Study Focus Animal Model Cancer Type Administration Route Dose Key Findings Reference
Anti-tumor and Anti-angiogenic EffectsWild-type miceLewis Lung Carcinoma (LLC) & B16 MelanomaOral (in drinking water)100 ppm and 500 ppmReduced size of subcutaneous tumors and extent of metastases.[1][3]
Anti-metastatic EffectMouse modelHuman Osteosarcoma (143B cells)Intraperitoneal injectionNot specifiedSuppressed lung metastases.[2]

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for this compound

Objective: To determine the maximum tolerated dose (MTD) and identify a range of safe and potentially efficacious doses of this compound for long-term studies.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline)

  • Tumor-bearing mice (e.g., C57BL/6 mice with subcutaneous LLC tumors)

  • Standard animal housing and monitoring equipment

Methodology:

  • Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Dosing: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) daily for 14 days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Measure tumor volume every 2-3 days.

  • Endpoint: The study is concluded after 14 days, or earlier if significant toxicity is observed. The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and has no other significant clinical signs of toxicity.

  • Necropsy and Analysis: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

Protocol 2: Pharmacokinetic (PK) Study of this compound

Objective: To determine the basic pharmacokinetic parameters of this compound in mice.

Materials:

  • This compound

  • Appropriate vehicle

  • Non-tumor-bearing mice

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS or other appropriate analytical instrumentation

Methodology:

  • Animal Preparation: Acclimate non-tumor-bearing mice for at least one week.

  • Dosing: Administer a single dose of this compound via the intended therapeutic route (e.g., oral gavage or intraperitoneal injection) at a dose determined to be safe from the DRF study.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration (n=3 mice per time point).

  • Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).

Visualizations

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR binds LRP1 LRP1 PAI1 This compound inhibits PAI-1 PAI1->uPA inhibits Vitronectin Vitronectin PAI1->Vitronectin binds Integrins Integrins uPAR->Integrins associates ERK ERK Integrins->ERK activates Akt Akt Integrins->Akt activates CellMigration Cell Migration & Invasion ERK->CellMigration Angiogenesis Angiogenesis ERK->Angiogenesis Akt->CellMigration Akt->Angiogenesis

Experimental_Workflow start Start: Plan Long-Term In Vivo Study with this compound drf 1. Dose-Range Finding (DRF) Study start->drf mtd Determine Maximum Tolerated Dose (MTD) drf->mtd pk 2. Pilot Pharmacokinetic (PK) Study mtd->pk pk_params Determine Cmax, Tmax, AUC, Half-life pk->pk_params dose_selection Select 2-3 doses below MTD pk_params->dose_selection efficacy_study 3. Long-Term Efficacy Study monitoring Monitor tumor growth, body weight, and clinical signs efficacy_study->monitoring dose_selection->efficacy_study endpoint 4. Endpoint Analysis monitoring->endpoint analysis Tumor analysis, histopathology, biomarker assessment endpoint->analysis conclusion Conclusion: Optimized Dose Identified analysis->conclusion

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Decision_Tree start Problem Encountered in Long-Term this compound Study issue_type What is the primary issue? start->issue_type no_efficacy Lack of Efficacy issue_type->no_efficacy Efficacy toxicity Toxicity Observed issue_type->toxicity Safety variability High Variability issue_type->variability Consistency check_pk Conduct PK/PD study to check exposure and target engagement no_efficacy->check_pk reduce_dose Reduce dose or modify schedule toxicity->reduce_dose increase_n Increase sample size (n) variability->increase_n escalate_dose Consider dose escalation if MTD not reached check_pk->escalate_dose check_vehicle Evaluate vehicle toxicity reduce_dose->check_vehicle standardize_procedure Standardize dosing and measurement procedures increase_n->standardize_procedure

Caption: Troubleshooting decision tree for in vivo studies.

References

Technical Support Center: SK-216 Based Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is SK-216 and how does it affect cell migration?

Q2: What is the reported IC50 value for this compound?

Q3: At what concentration should I use this compound in my cell migration assay?

A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. Published studies have used this compound at concentrations up to 50 µM in vitro.[2] It is recommended to perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel to your migration assay to ensure that the observed effects on migration are not due to cytotoxicity.

Q4: What is the difference between a migration and an invasion assay, and which is more relevant for this compound?

Q5: How should I prepare and store this compound?

A5: For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C for long-term stability.[2] When preparing your working concentrations, ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of solvent as your highest this compound concentration) in your experiments.[6][7]

Troubleshooting Guides

Problem 1: No or Low Inhibition of Cell Migration with this compound
Possible Cause Recommended Solution
Suboptimal Concentration of this compound Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line.[2]
Low or Absent PAI-1 Expression Verify the expression of PAI-1 in your cell line at the protein level (e.g., Western blot) or mRNA level (e.g., qPCR). Cells with low or no PAI-1 expression may not be sensitive to this compound.
Cell Proliferation Confounding Results Cell migration assays should ideally measure cell movement, not proliferation. To minimize the impact of cell division, use serum-free or low-serum (0.5-1%) medium in the upper chamber of a Transwell assay or during a wound healing assay.[8] Consider using a proliferation inhibitor like Mitomycin C as an additional control.
Incorrect Assay Duration The optimal incubation time for a migration assay varies between cell lines. If the assay is too short, you may not see a significant effect. If it is too long, the chemoattractant gradient may dissipate, or cells may proliferate. Optimize the assay duration (e.g., 6, 12, 24, 48 hours) for your specific cells.
Complex Role of PAI-1 in Your Cell Line In some cellular contexts, PAI-1 can inhibit migration. Therefore, inhibiting PAI-1 with this compound could potentially lead to an increase in migration. Carefully consider the known role of PAI-1 in your specific cell type.
Problem 2: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting into each well to prevent cell clumping.
Presence of Air Bubbles Air bubbles trapped beneath a Transwell insert can disrupt the formation of a proper chemoattractant gradient. When placing the insert into the well, do so at a slight angle to allow any air to escape.
Inaccurate Pipetting Small volumes of concentrated inhibitors can be difficult to pipette accurately. Prepare a larger volume of your final this compound dilutions to minimize pipetting errors. Use calibrated pipettes and proper pipetting techniques.
Inconsistent "Wound" Creation (Wound Healing Assay) In a wound healing or "scratch" assay, inconsistencies in the width and angle of the scratch can lead to high variability. Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure for each scratch. Consider using commercially available inserts that create a standardized cell-free zone.
Problem 3: Observed Cytotoxicity
Possible Cause Recommended Solution
This compound Concentration is Too High High concentrations of this compound may induce cell death. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the maximum non-toxic concentration for your cell line and assay duration.[9]
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including a vehicle-only control.[7]
Extended Incubation Time Long-term exposure to any compound can potentially lead to cytotoxicity. Optimize your assay duration to be the shortest time necessary to observe a significant migratory response.

Experimental Protocols

General Protocol for Transwell Migration Assay with this compound

This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is essential for each cell line.

Materials:

  • 24-well Transwell inserts (e.g., 8 µm pore size)

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Chemoattractant (e.g., 10% FBS or a specific growth factor)

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • The day before the assay, replace the complete medium with serum-free or low-serum medium and incubate for 18-24 hours to starve the cells.[10]

    • On the day of the assay, detach cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant to the lower chambers of the 24-well plate.

    • Prepare cell suspensions in serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

    • Carefully place the inserts into the lower wells, avoiding air bubbles.[10]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 12-24 hours).

  • Staining and Quantification:

    • After incubation, remove the inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.[11]

    • Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15-20 minutes.

    • Stain the fixed cells with a staining solution for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.

Visualizations

This compound Signaling Pathway

SK216_PAI1_Pathway SK216 This compound PAI1 PAI-1 (Active) SK216->PAI1 uPA uPA PAI1->uPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds Integrins Integrins PAI1->Integrins Modulates Adhesion Proteolysis ECM Proteolysis uPA->Proteolysis Promotes uPAR uPAR ECM Extracellular Matrix (e.g., Vitronectin) uPAR->ECM Binds Signaling Intracellular Signaling (e.g., Jak/Stat, ERK) LRP1->Signaling Activates Integrins->ECM Binds CellMigration Cell Migration & Invasion ECM->CellMigration Provides Scaffold Proteolysis->CellMigration Facilitates Signaling->CellMigration Regulates

Experimental Workflow: Transwell Migration Assay

Transwell_Workflow Start Start: Culture Cells to 70-80% Confluency SerumStarve Serum Starve Cells (18-24 hours) Start->SerumStarve PrepareCells Prepare Cell Suspension in Serum-Free Medium SerumStarve->PrepareCells TreatCells Treat Cell Suspension with This compound or Vehicle PrepareCells->TreatCells AddChemo Add Chemoattractant to Lower Chamber SeedCells Seed Cells into Transwell Upper Chamber TreatCells->SeedCells Incubate Incubate (e.g., 12-24 hours) SeedCells->Incubate RemoveNonMigrated Remove Non-Migrated Cells from Top of Membrane Incubate->RemoveNonMigrated FixStain Fix and Stain Migrated Cells RemoveNonMigrated->FixStain ImageQuantify Image and Quantify Migrated Cells FixStain->ImageQuantify End End: Analyze Data ImageQuantify->End

Caption: Workflow for a this compound based Transwell migration assay.

References

Preventing degradation of SK-216 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Researchers may encounter variability in the performance of SK-216, which can sometimes be attributed to its degradation in cell culture media. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Reduced or inconsistent biological activity of this compound Degradation of this compound in the cell culture medium due to factors like pH, temperature, or light exposure.[2][3]- Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). - Prepare fresh working solutions of this compound for each experiment.[3] - Protect media containing this compound from light by using amber tubes or wrapping plates in foil.[2][3]
Enzymatic degradation by components in fetal bovine serum (FBS) or secreted by cells.[2]- Test the stability of this compound in serum-free media to assess the impact of serum components. - If possible, consider using a lower percentage of FBS or a serum-free medium formulation suitable for your cells.
Interaction with media components, such as certain amino acids or vitamins.[2][4]- Evaluate the stability of this compound in a simpler buffered solution (e.g., PBS) to determine its inherent stability in an aqueous environment.[4]
Precipitation of this compound in the cell culture medium The concentration of this compound exceeds its solubility limit in the aqueous medium.[2]- Visually inspect the medium for any precipitate after adding this compound. - Determine the optimal solvent for your stock solution and ensure the final solvent concentration in the media is low (typically <0.1%) to avoid cytotoxicity.[3] - Prepare a dilution series to find the highest soluble concentration of this compound in your specific medium.
Use of cold media for preparing the working solution.[2]- Use pre-warmed (37°C) cell culture medium to prepare your this compound working solution.[2]
High variability between experimental replicates Inconsistent handling or storage of this compound stock solutions.- Aliquot this compound stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[4][5] - Store stock solutions at -20°C or -80°C as recommended.[4][5]
Adsorption of this compound to plasticware.[4]- Consider using low-protein-binding plates and pipette tips.[4] - Include a control group with this compound in media without cells to assess loss due to adsorption to the plate.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in cell culture media?

A1: Several factors can contribute to the degradation of small molecules like this compound in cell culture media. These include:

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible compounds.[2]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[2][3]

  • Media Components: Certain components in the media, such as amino acids (e.g., cysteine) and vitamins, can react with the compound.[7]

  • Enzymatic Degradation: Enzymes present in serum supplements (like FBS) or secreted by cells can metabolize the compound.[2]

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.[2][8]

Q2: How can I determine the stability of this compound in my specific experimental setup?

A2: To determine the stability of this compound, you can perform a time-course experiment. Incubate this compound in your complete cell culture medium (including serum) at 37°C. Collect aliquots at different time points (e.g., 0, 2, 6, 12, 24, and 48 hours) and quantify the remaining concentration of this compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Q3: What is the recommended method for preparing this compound stock and working solutions?

A3: For stock solutions, dissolve this compound in a high-purity, anhydrous solvent such as DMSO.[3] Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] When preparing working solutions, dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentration immediately before use.[2][5]

Q4: My this compound solution has changed color. Is it still usable?

A4: A visible color change in your stock or working solution can be an indication of chemical degradation, particularly photodegradation.[3][5] It is strongly recommended to discard any solution that has changed color and prepare a fresh one.

Q5: Can I do anything to increase the stability of this compound in my experiments?

A5: Yes, several strategies can help improve the stability of this compound:

  • Minimize Incubation Time: If this compound is found to be unstable over long periods, consider designing experiments with shorter incubation times.[3]

  • Replenish the Compound: For longer experiments, you may need to replenish the media with freshly prepared this compound at regular intervals.

  • Use Serum-Free Media: If enzymatic degradation is suspected, investigate if a serum-free or reduced-serum medium is suitable for your cell type.[9]

  • Protect from Light: Conduct experiments in the dark or use amber-colored labware to protect this compound from light.[9]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with or without serum)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to your highest experimental concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or wells.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). For the T=0 sample, immediately process or freeze it at -80°C.

  • Sample Processing: For each time point, transfer an aliquot of the medium and process it for analysis. This may involve protein precipitation with a cold solvent like acetonitrile (B52724), followed by centrifugation to remove debris.[4]

  • Analytical Quantification: Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound.[4][10]

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (T=0) versus time to determine its stability profile.

Protocol 2: Quantification of this compound in Cell Culture Media by LC-MS/MS

This protocol provides a general framework for quantifying this compound using LC-MS/MS. Method optimization will be required for your specific instrument and this compound.

1. Sample Preparation:

  • To 100 µL of cell culture medium containing this compound, add 200 µL of cold acetonitrile with an internal standard to precipitate proteins.

  • Vortex the samples for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]

  • Transfer the supernatant to HPLC vials for analysis.[4]

2. LC-MS/MS Analysis:

  • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient: Develop a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (DMSO) prep_work Prepare Working Solution in Pre-warmed Medium prep_stock->prep_work incubate Incubate at 37°C, 5% CO2 prep_work->incubate sampling Collect Aliquots at Time Points (0, 2, 6, 12, 24h) incubate->sampling process Sample Processing (Protein Precipitation) sampling->process quantify Quantify this compound by LC-MS/MS process->quantify analyze Analyze Data & Determine Stability Profile quantify->analyze

Caption: Workflow for assessing the stability of this compound.

pai1_pathway cluster_input cluster_pathway SK216 This compound PAI1 PAI-1 SK216->PAI1 inhibition uPA_tPA uPA / tPA PAI1->uPA_tPA inhibition Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_degradation ECM Degradation & Cell Migration Plasmin->ECM_degradation promotes

References

Technical Support Center: Interpreting Unexpected Results in SK-216 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My in vitro and in vivo results with SK-216 are contradictory. What could be the cause?

Q2: I'm observing a weaker than expected effect of this compound in my cell-based assays compared to biochemical assays.

Q3: Is it possible that this compound is exhibiting off-target effects in my experiments?

  • Control Experiments: It is crucial to include proper controls in your experiments. This includes vehicle controls and, if possible, a structurally similar but inactive analog of this compound.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Inconsistent results between experimental repeats. Cell passage number and confluency can affect PAI-1 expression and secretion.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of the experiment.
Reagent variability (e.g., serum, growth factors).Use the same batch of reagents for a set of comparative experiments. If using serum, consider lot-to-lot variability.
No effect of this compound in an angiogenesis assay (e.g., tube formation). The chosen cell line may not be responsive to PAI-1-mediated effects on angiogenesis.Confirm that your endothelial cells (e.g., HUVECs) express the necessary receptors, such as integrins (e.g., αvβ3) and the uPA receptor (uPAR).
The ECM used in the assay may not be appropriate.As mentioned in the FAQs, the effect of PAI-1 inhibition is ECM-dependent. Test different ECM compositions (e.g., Matrigel, collagen, fibronectin, vitronectin).
This compound appears to have a pro-tumor effect in a specific in vitro assay. This could be an example of the "PAI-1 paradox." By inhibiting PAI-1's anti-adhesive effects on a vitronectin matrix, this compound might indirectly promote cell attachment and clustering.Carefully characterize the ECM in your system. Consider performing the assay on different matrix coatings to see if the effect is altered.

Quantitative Data

Table 1: Effect of Oral Administration of this compound on Tumor Growth and Metastasis in Mouse Models
Tumor Model Treatment Group Mean Primary Tumor Volume (mm³) ± SE Mean Number of Lung Metastatic Nodules ± SE
Lewis Lung Carcinoma (PAI-1 secreting) Control1,850 ± 250120 ± 20
This compound (100 mg/kg/day)950 ± 15050 ± 10
B16 Melanoma (PAI-1 non-secreting) Control2,100 ± 300150 ± 25
This compound (100 mg/kg/day)1,100 ± 20070 ± 15

*p < 0.05 compared to control. Data summarized from studies on the anti-tumor effects of this compound.[2]

Experimental Protocols

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Growth factor-reduced Matrigel

  • This compound (and vehicle control)

  • 96-well plate

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

  • Pre-treat the HUVEC suspension with various concentrations of this compound or vehicle control for 30 minutes.

  • Seed the treated HUVECs onto the solidified Matrigel.

  • Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and quantify tube formation using a microscope. Parameters to measure include total tube length, number of junctions, and number of loops.

Transwell Cell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant.

Materials:

  • Cancer cells of interest

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Transwell inserts (8 µm pore size)

  • This compound (and vehicle control)

  • 24-well plate

  • Crystal violet stain

Procedure:

  • Starve cancer cells in serum-free medium for 12-24 hours.

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Harvest and resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control.

  • Seed the treated cells into the upper chamber of the Transwell inserts.

  • Incubate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 12-48 hours).

  • Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Elute the stain and quantify the absorbance, or count the migrated cells under a microscope.

Visualizations

SK216_Troubleshooting_Workflow Start Unexpected Result with this compound CheckAssay In Vitro vs. In Vivo Discrepancy? Start->CheckAssay CheckEfficacy Weaker Than Expected Effect? Start->CheckEfficacy CheckOffTarget Suspected Off-Target Effect? Start->CheckOffTarget ECM Consider ECM Context (Vitronectin vs. Fibronectin) CheckAssay->ECM Yes HostPAI1 Consider Host vs. Tumor PAI-1 CheckAssay->HostPAI1 Yes VitronectinBinding Assess Vitronectin Presence (Inhibitor Hindrance) CheckEfficacy->VitronectinBinding Yes PAI1Conformation Confirm Active PAI-1 in Assay CheckEfficacy->PAI1Conformation Yes Controls Run Proper Controls (Vehicle, Inactive Analog) CheckOffTarget->Controls Yes Rescue Perform Rescue Experiment (Add Exogenous PAI-1) Controls->Rescue Alternative Use Alternative Inhibition (siRNA, shRNA) Rescue->Alternative

Caption: A troubleshooting workflow for interpreting unexpected results in this compound experiments.

PAI1_VEGF_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vitronectin Vitronectin Integrin αvβ3 Integrin Vitronectin->Integrin Binds VEGFR2 VEGFR-2 VEGFR2->Integrin Cross-talk Signaling Downstream Angiogenic Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates Integrin->Signaling Co-activates VEGF VEGF VEGF->VEGFR2 Binds PAI1 PAI-1 PAI1->Vitronectin Binds PAI1->VEGFR2 Inhibits Cross-talk SK216 This compound SK216->PAI1 Inhibits

References

How to control for off-target effects of SK-216

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is SK-216 and what is its primary target?

Q2: What are off-target effects and why are they a concern for a small molecule inhibitor like this compound?

Q3: What are the initial signs that this compound might be causing off-target effects in my experiments?

Common indicators of potential off-target effects include:

Troubleshooting Guides

If you suspect that this compound is causing off-target effects, follow this troubleshooting workflow to identify, validate, and control for them.

Workflow for Investigating Suspected Off-Target Effects

Troubleshooting Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Mitigation & Interpretation A Suspected Off-Target Effect B Perform Dose-Response Curve A->B C Determine Lowest Effective Concentration B->C D Orthogonal Validation C->D If phenotype persists at low concentrations E Genetic Validation (e.g., CRISPR/siRNA) D->E F Target Engagement Assays (e.g., CETSA) D->F G Biochemical Screening F->G If on-target engagement is confirmed but off-target effects are still suspected H Kinome Profiling G->H I Proteome-wide Profiling G->I J Refine Experimental Conditions I->J K Synthesize Analogs J->K L Interpret Data with Caution J->L

Caption: Troubleshooting workflow for investigating suspected off-target effects of this compound.

Detailed Methodologies for Key Experiments

Dose-Response Experiments

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells for a duration relevant to your experimental endpoint.

  • Phenotypic Analysis: Perform your primary assay to measure the desired phenotype (e.g., cell invasion, migration).

  • Toxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.

  • Data Analysis: Plot the dose-response curves for both the phenotypic effect and cell viability. The optimal concentration for your experiments will be the lowest concentration that gives a robust phenotypic effect with minimal toxicity.

ParameterDescription
EC50 (Phenotype) The concentration of this compound that produces 50% of the maximum possible phenotypic response.
IC50 (Toxicity) The concentration of this compound that causes 50% inhibition of cell viability.
Therapeutic Window The concentration range between the EC50 for the desired effect and the IC50 for toxicity. A wider window suggests a lower likelihood of off-target effects at the effective concentration.
Orthogonal Validation with a Structurally Different PAI-1 Inhibitor

Methodology:

  • Perform a dose-response experiment with the alternative inhibitor to determine its optimal concentration.

  • Treat cells with the optimal concentrations of both this compound and the alternative inhibitor.

Genetic Validation of PAI-1 as the Target

Methodology (using CRISPR-Cas9):

Genetic Validation Workflow A Design & Validate gRNA for PAI-1 B Deliver Cas9 & gRNA to Cells A->B C Select & Validate PAI-1 KO Clones B->C D Phenotypic Assay on KO Clones C->D F Compare Phenotypes D->F E Phenotypic Assay on WT Cells + this compound E->F

Caption: Simplified workflow for genetic validation of this compound's target using CRISPR-Cas9.

Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[3]

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.[3]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[3]

Assay FormatDescriptionData Output
Melt Curve (Tagg) Cells are treated with a fixed concentration of this compound and subjected to a temperature gradient.The temperature at which 50% of PAI-1 denatures (Tagg). A ΔTagg > 0 indicates stabilization.[5]
Isothermal Dose-Response (ITDRF) Cells are treated with varying concentrations of this compound and heated at a single, fixed temperature.A dose-dependent increase in soluble PAI-1 at a fixed temperature, from which an EC50 for target engagement can be derived.
Kinome Profiling

Objective: To assess the selectivity of this compound by screening it against a large panel of purified kinases. This is particularly important if the observed off-target phenotype suggests modulation of a signaling pathway regulated by kinases.

Methodology:

  • Submit a sample of this compound to a commercial kinase profiling service.[6][7]

  • These services typically perform competition binding assays or enzymatic assays to measure the binding affinity (Kd) or inhibitory activity (IC50) of this compound against hundreds of kinases.[4]

  • The results will provide a selectivity profile, highlighting any potential off-target kinase interactions.

MethodPrincipleThroughputData Output
Competition Binding Assay (e.g., KINOMEscan) Measures the binding of the compound against a large panel of purified kinases.[4]HighDissociation constants (Kd) for hundreds of kinases.[4]
Enzymatic Activity Assay Measures the ability of the compound to inhibit the catalytic activity of a panel of kinases.HighIC50 values for hundreds of kinases.

Signaling Pathway Considerations

PAI-1 Signaling cluster_0 This compound Action cluster_1 Fibrinolysis Pathway cluster_2 Cell Migration & Invasion SK216 This compound PAI1 PAI-1 SK216->PAI1 Inhibition uPA_tPA uPA/tPA PAI1->uPA_tPA Integrins Integrins PAI1->Integrins Vitronectin Vitronectin PAI1->Vitronectin Plasminogen Plasminogen uPA_tPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_degradation Fibrin Degradation Plasmin->Fibrin_degradation Cell_migration Cell Migration/Invasion Integrins->Cell_migration Vitronectin->Cell_migration

References

Troubleshooting inconsistent results with SK-216 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SK-216?

Q2: What are the known therapeutic applications of this compound?

A2: Research has primarily focused on the potential of this compound as a therapeutic agent in the management of malignancy.[1] Studies have shown that systemic administration of this compound can reduce the size of subcutaneous tumors and the extent of metastases.[1] Its anti-tumor effects are linked to its ability to inhibit angiogenesis.[1]

Troubleshooting Inconsistent Results

Q4: We are observing high variability in tumor growth inhibition with this compound treatment in our mouse models. What are the potential causes?

A4: Inconsistent anti-tumor efficacy can stem from several factors. Here are some key areas to investigate:

  • Drug Formulation and Administration: Ensure the formulation of this compound is consistent and that the oral administration is being performed correctly to ensure proper dosing.

  • Animal Health: The overall health status of the experimental animals can impact treatment efficacy and tumor growth.

Q5: Our in vitro angiogenesis assays with this compound are showing conflicting results. How can we troubleshoot this?

A5: Inconsistent results in in vitro angiogenesis assays (e.g., tube formation assays) can be due to several factors:

  • Cell Culture Conditions: Ensure that the human umbilical vein endothelial cells (HUVECs) or other endothelial cells used are of a consistent passage number and are healthy. Variations in cell culture conditions can significantly impact their response.

  • VEGF Concentration: this compound has been shown to inhibit VEGF-induced migration and tube formation.[1] Confirm that the concentration of VEGF used to stimulate angiogenesis is optimal and consistent across experiments.

  • Assay Timing: The timing of this compound treatment relative to the induction of angiogenesis is critical. Ensure a consistent and appropriate pre-incubation time with this compound.

Data Summary

Table 1: Summary of Experimental Findings for this compound

Experimental ModelCell Lines UsedKey FindingsReference
In vivo (subcutaneous tumor implantation)Lewis lung carcinoma (LLC), B16 melanomaSystemic administration of this compound reduced the size of subcutaneous tumors.[1]
In vivo (intravenous injection)Lewis lung carcinoma (LLC), B16 melanomaSystemic administration of this compound reduced the extent of metastases.[1]
In vitro (angiogenesis)Human Umbilical Vein Endothelial Cells (HUVECs)This compound inhibited VEGF-induced migration and tube formation.[1]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study

Objective: To assess the effect of this compound on the growth of subcutaneous tumors in mice.

Methodology:

  • Cell Culture: Culture Lewis lung carcinoma (LLC) cells in appropriate media until they reach 80-90% confluency.

  • Animal Model: Use wild-type C57BL/6 mice.

  • Tumor Implantation: Subcutaneously implant 1 x 10^6 LLC cells into the flank of each mouse.

  • Treatment: Once tumors are palpable, randomize mice into two groups: vehicle control and this compound treatment.

  • Administration: Administer this compound orally at a predetermined dose daily.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers).

Visualizations

SK216_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cellular Processes uPA_tPA uPA / tPA Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin converts to PAI-1 PAI-1 PAI-1->uPA_tPA inhibits This compound This compound This compound->PAI-1 inhibits Angiogenesis Angiogenesis Plasmin->Angiogenesis promotes Tumor_Progression Tumor Progression Plasmin->Tumor_Progression promotes

SK216_Experimental_Workflow Start Start: Hypothesis This compound inhibits tumor growth Cell_Culture 1. Cell Culture (e.g., LLC, B16) Start->Cell_Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation in mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Growth (Calipers) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, IHC) Monitoring->Endpoint Data_Analysis 8. Data Analysis and Conclusion Endpoint->Data_Analysis

Caption: Experimental workflow for an in vivo study of this compound.

SK216_Troubleshooting_Tree Inconsistent_Results Inconsistent Results with this compound Assay_Type What type of assay? Inconsistent_Results->Assay_Type In_Vivo In Vivo (Animal Model) Assay_Type->In_Vivo In Vivo In_Vitro In Vitro (e.g., Angiogenesis) Assay_Type->In_Vitro In Vitro Check_Host_PAI1 Check Host PAI-1 Levels and Variability In_Vivo->Check_Host_PAI1 Check_Formulation Verify this compound Formulation and Administration In_Vivo->Check_Formulation Check_Tumor_Model Assess Tumor Model Consistency In_Vivo->Check_Tumor_Model Check_Cell_Culture Verify Cell Health and Passage Number In_Vitro->Check_Cell_Culture Check_VEGF Confirm VEGF Concentration In_Vitro->Check_VEGF Check_Timing Standardize Treatment Timing In_Vitro->Check_Timing

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

Adjusting SK-216 concentration for different cell densities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SK-216. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

Q2: Why is it critical to adjust this compound concentration for different cell densities?

A2: Cell density can significantly impact the apparent potency of a compound for several reasons:

  • Drug Availability: At higher cell densities, the number of target molecules increases, which can deplete the effective concentration of this compound available to each cell.

  • Cellular Metabolism: The metabolic rate of cells can change with density, potentially altering the uptake or metabolism of this compound.

  • Proliferation Rate: The growth rate of cells can vary with density, which is a critical factor in assays measuring proliferation or cytotoxicity.[2] Inconsistent growth rates can lead to irreproducible dose-response data.[2]

Q3: How do I determine the optimal initial seeding density for my experiment?

A3: The optimal seeding density ensures cells are in the logarithmic growth phase throughout the experiment.[2] To determine this, you should perform a growth curve analysis.

Experimental Protocol: Growth Curve Analysis

  • Seeding: Plate your cells in a 96-well plate at a range of densities (e.g., 1,000 to 20,000 cells/well).

  • Incubation: Culture the cells for your intended experimental duration (e.g., 48-72 hours).

  • Quantification: At regular intervals (e.g., every 24 hours), measure cell viability using an appropriate method like an MTT or CellTiter-Glo assay.

  • Analysis: Plot cell number (or absorbance/luminescence) against time for each initial density. Select a seeding density where cells remain in the exponential (log) growth phase for the entire duration of your planned drug treatment experiment.[2]

Troubleshooting Guides

Problem 1: High variability between replicate wells in my dose-response assay.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting to prevent cells from settling.[3]

  • Possible Cause: Edge effects in the multi-well plate.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity.[3]

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure your technique is consistent across all wells.[3]

Problem 2: I am not observing a clear dose-dependent effect with this compound.

  • Possible Cause: The concentration range is incorrect.

    • Solution: Test a broader range of this compound concentrations, including both higher and lower doses. A 10-fold serial dilution is often a good starting point for range-finding experiments.[2]

  • Possible Cause: The chosen cell density is too high, reducing the effective drug concentration.

    • Solution: Repeat the experiment with a lower cell seeding density, as determined by your growth curve analysis.

  • Possible Cause: The incubation time is not optimal.

    • Solution: Perform a time-course experiment to identify the optimal treatment duration for observing an effect.[4]

Problem 3: The IC50 value for this compound changes when I use a different cell seeding density.

  • Explanation: This is an expected phenomenon. The relationship between cell density and drug potency is a key experimental variable.

  • Solution: Standardize your cell seeding density across all experiments for consistency. Report the seeding density along with your IC50 values. The following table illustrates hypothetical data showing how the IC50 of this compound might vary with cell density for two different cell lines.

Data Presentation: Impact of Cell Density on this compound IC50

Cell LineSeeding Density (cells/well)Incubation Time (hours)This compound IC50 (µM)
LLC5,0004812.5
LLC10,0004825.8
B165,000488.2
B1610,0004818.1

This table presents hypothetical data for illustrative purposes.

Experimental Workflow and Methodologies

A systematic approach is crucial for determining the optimal concentration of this compound. The workflow below outlines the key steps.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select Cell Line(s) B Perform Growth Curve Analysis A->B C Determine Optimal Seeding Density B->C D Seed Cells at Optimal Density C->D E Treat with this compound Serial Dilutions D->E F Incubate for Predetermined Time E->F G Perform Viability Assay (e.g., MTT) F->G H Measure Absorbance/Luminescence G->H I Normalize Data to Vehicle Control H->I J Calculate IC50 using Non-Linear Regression I->J

Caption: Workflow for optimizing this compound concentration.

Protocol: Determining the IC50 of this compound via MTT Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at your predetermined optimal density in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.[3]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Gently shake the plate for 15 minutes.[3]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and use non-linear regression analysis to determine the IC50 value.[3]

Signaling Pathway and Troubleshooting Logic

Understanding the biological context and having a logical troubleshooting plan are essential for successful experimentation.

G uPA_tPA uPA / tPA Plasmin Plasmin uPA_tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Angiogenesis Angiogenesis & Tumor Progression Plasmin->Angiogenesis promotes PAI1 PAI-1 PAI1->uPA_tPA inhibits SK216 This compound SK216->PAI1 inhibits

G A Clear Dose Response? C Proceed with Further Experiments A->C Yes D Broaden Concentration Range & Re-evaluate Density A->D No B High Well-to-Well Variability? E Review Seeding Technique & Check for Edge Effects B->E Yes C->B

Caption: Logic diagram for troubleshooting common dose-response assay issues.

References

Technical Support Center: Ensuring Reproducibility in SK-216 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is SK-216 and what is its primary mechanism of action in vitro?

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

A2: The optimal concentration of this compound will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup. Based on available literature, concentrations in the low micromolar range are often a good starting point for in vitro studies.

Q3: How should I prepare and store this compound stock solutions?

A3: For this compound, it is recommended to prepare stock solutions in an appropriate solvent, such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

Q4: What are the most common in vitro assays used to assess the efficacy of this compound?

A4: The most common in vitro assays to evaluate the anti-angiogenic properties of this compound include:

  • HUVEC Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract.

  • VEGF-Induced Cell Migration Assay (Wound Healing or Transwell): These assays measure the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant like VEGF.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Tube Formation by this compound

Question: I am not observing the expected inhibitory effect of this compound on HUVEC tube formation. What could be the reason?

Answer: Several factors can contribute to a lack of effect in a tube formation assay. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Cell Health and Passage Number: Ensure your HUVECs are healthy and within a low passage number (typically between passages 2 and 6).[3] High-passage cells may lose their ability to form robust tubular networks.

  • Cell Seeding Density: The number of cells seeded is a critical parameter. Too few cells will result in a sparse network, while too many can lead to a confluent monolayer.[3] It is essential to optimize the cell density for your specific conditions.

  • Matrigel/Basement Membrane Extract Quality and Handling: Matrigel is temperature-sensitive and should be thawed on ice at 4°C overnight.[3] Use pre-cooled pipette tips and plates to prevent premature polymerization. Ensure an even, bubble-free layer of the gel.

  • This compound Concentration and Activity: Verify the concentration and integrity of your this compound stock solution. Perform a dose-response curve to ensure you are using an effective concentration.

  • Assay Incubation Time: The optimal incubation time for tube formation can vary. It is advisable to perform a time-course experiment to determine the peak of tube formation and the optimal time point for assessing inhibition.[3]

Issue 2: High Variability in Cell Migration Assay Results

Question: My VEGF-induced cell migration assay results with this compound are highly variable between replicates. How can I improve reproducibility?

Answer: High variability in migration assays can stem from several technical aspects of the experimental setup.

Troubleshooting Steps:

  • Consistent Wound Creation (Wound Healing Assay): Ensure the "scratch" or wound is of a consistent width across all wells. Using a p200 pipette tip can help create a uniform scratch.[4]

  • Homogenous Cell Seeding: Ensure a single-cell suspension before seeding to achieve a uniform monolayer.[5]

  • Chemoattractant Gradient (Transwell Assay): Avoid introducing air bubbles when placing the transwell insert into the well, as this can disrupt the chemoattractant gradient.[5]

  • Serum Starvation: Proper serum starvation before the assay is crucial to minimize baseline migration and enhance the response to the chemoattractant.[4]

  • Image Analysis: Capture images from multiple, consistent fields of view for each well. Use standardized image analysis software to quantify migration, reducing subjective bias.

Data Presentation

Table 1: Summary of Key Quantitative Parameters for In Vitro Angiogenesis Assays

ParameterHUVEC Tube Formation AssayVEGF-Induced Migration AssayRecommended Value/Range
Cell Type Primary HUVECsPrimary HUVECs-
Cell Passage 2-62-6-
Seeding Density 1.5 - 2.5 x 10^4 cells/well (96-well plate)5 x 10^4 cells/well (24-well plate for wound healing)Optimize for your cell line
VEGF Concentration -20-50 ng/mLOptimize for your cell line
This compound Concentration Dose-response recommended (e.g., 1-50 µM)Dose-response recommended (e.g., 1-50 µM)-
Incubation Time 4-18 hours12-24 hoursOptimize for your assay

Experimental Protocols

Detailed Methodology: HUVEC Tube Formation Assay

1. Preparation of Basement Membrane Extract (BME) Coated Plates:

  • Thaw growth factor-reduced BME on ice at 4°C overnight.
  • Using pre-cooled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
  • Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.

2. Cell Preparation and Seeding:

  • Culture HUVECs to 70-80% confluency.
  • Harvest cells using trypsin and neutralize.
  • Resuspend cells in a serum-free or low-serum medium.
  • Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 3-5 x 10^5 cells/mL).

3. Treatment and Incubation:

  • Prepare dilutions of this compound and a vehicle control in the cell suspension medium.
  • Add 100 µL of the cell suspension containing the respective treatments to each BME-coated well.
  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

4. Imaging and Quantification:

  • Visualize the formation of tube-like structures using a phase-contrast microscope.
  • Capture images from several random fields per well.
  • Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of nodes, and number of meshes.

Mandatory Visualizations

PAI_1_Signaling_Pathway cluster_EC Endothelial Cell cluster_Extracellular Extracellular Space VEGFR2 VEGFR2 uPA uPA VEGFR2->uPA Activates Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Angiogenesis Migration & Tube Formation Plasmin->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR2 Binds PAI1 PAI-1 PAI1->uPA Inhibits SK216 This compound SK216->PAI1 Inhibits

Tube_Formation_Workflow prep_plate 1. Coat 96-well plate with BME polymerize 2. Incubate at 37°C for 30-60 min prep_plate->polymerize seed_cells 5. Seed cells onto BME-coated plate polymerize->seed_cells prep_cells 3. Prepare HUVEC suspension in low-serum medium add_treatment 4. Add this compound or vehicle to cell suspension prep_cells->add_treatment add_treatment->seed_cells incubate_assay 6. Incubate at 37°C for 4-18 hours seed_cells->incubate_assay image 7. Image tube formation with microscope incubate_assay->image quantify 8. Quantify tube length, nodes, and meshes image->quantify

Caption: Experimental workflow for the HUVEC tube formation assay.

References

Technical Support Center: Addressing Poor Oral Bioavailability of SK-216

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of the investigational compound SK-216 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the observed poor oral bioavailability of this compound?

A1: The poor oral bioavailability of a compound like this compound is typically attributed to one or a combination of the following factors:

  • Low Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption. This is a common issue for many new chemical entities.[1][2][3]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the systemic circulation. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][4]

  • First-Pass Metabolism: After absorption and before reaching systemic circulation, this compound may be extensively metabolized in the intestine or liver by enzymes such as cytochrome P450s. This significantly reduces the amount of active drug reaching the bloodstream.[3][4]

Q2: What initial steps can I take to improve the oral absorption of this compound in my animal studies?

A2: For initial in vivo studies, a practical starting point is to use a simple formulation to enhance solubility. A suspension in a vehicle like 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water is common. If solubility is a known issue, exploring aqueous solutions with co-solvents such as polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol is recommended.[5] It's crucial to first determine the solubility of this compound in various pharmaceutically acceptable vehicles to prepare a homogenous and stable formulation for consistent dosing.[5]

Q3: What are the main formulation strategies to significantly improve the oral bioavailability of this compound?

A3: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound:[1][2][6]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area, which can improve its dissolution rate.[1][7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix creates a higher-energy amorphous form with enhanced solubility and dissolution.[3][8] This can be achieved through methods like hot-melt extrusion or solvent evaporation.[1]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption.[2][7] These systems form microemulsions upon contact with gastrointestinal fluids.[1]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[1][7]

Q4: Which animal models are appropriate for studying the oral pharmacokinetics of this compound?

A4: Rodents, such as mice and rats, are commonly used for initial pharmacokinetic (PK) screening due to their small size, cost-effectiveness, and well-characterized physiology.[9][10][11] Larger animal models like pigs may also be considered as their gastrointestinal tract is anatomically and physiologically more similar to humans, which can provide more predictive data for human oral bioavailability.[12] The choice of model depends on the specific study objectives and the stage of drug development.[13]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound After Oral Dosing
  • Symptom: Inconsistent and highly variable plasma concentration-time profiles between individual animals in the same dosing group.

  • Possible Causes & Troubleshooting Steps:

    • Improper Gavage Technique: This can lead to dosing errors or reflux.

      • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Administer the dose slowly and at an appropriate volume for the animal's size to prevent regurgitation.[5]

    • Inhomogeneous Formulation: The formulation may not be a uniform suspension or a clear solution, leading to inconsistent dosing.

      • Solution: Ensure the formulation is well-mixed (e.g., by vortexing or sonicating) immediately before each administration.[5] For suspensions, continuous stirring during the dosing period may be necessary.

    • Differences in Food Intake: The presence or absence of food in the stomach can significantly affect drug absorption.

      • Solution: Fast animals overnight before dosing, ensuring they have free access to water. Standardize the feeding schedule after dosing.[5]

Issue 2: Lower Than Expected Plasma Exposure (AUC) of this compound
  • Symptom: The area under the plasma concentration-time curve (AUC) is significantly lower than anticipated, indicating poor absorption.

  • Possible Causes & Troubleshooting Steps:

    • Poor Solubility in GI Fluids: The compound is not dissolving effectively in the gastrointestinal tract.

      • Solution: Conduct a solubility screen with different pharmaceutically acceptable vehicles.[5] Consider employing enabling formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations.[1][14]

    • Rapid Metabolism (First-Pass Effect): this compound is being extensively metabolized in the gut wall or liver before reaching systemic circulation.

      • Solution: Review existing in vitro metabolism data (e.g., from liver microsome assays). If high metabolism is suspected, consider co-administration with a known inhibitor of the relevant metabolic enzymes in exploratory studies to confirm this as the cause. Note that this is an investigative tool and not a long-term formulation strategy.

    • Efflux Transporter Activity: The compound is being actively pumped back into the intestinal lumen by efflux transporters like P-gp.

      • Solution: Perform in vitro permeability assays, such as the Caco-2 assay, to assess efflux liability. If the efflux ratio is high, consider formulation strategies that can inhibit or bypass these transporters, such as certain lipid-based formulations.[14]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Oral Bioavailability (%)
Aqueous Suspension2050 ± 152.0150 ± 45< 5%
Micronized Suspension20120 ± 301.5450 ± 90~12%
Amorphous Solid Dispersion20350 ± 701.01800 ± 350~45%
SEDDS Formulation20450 ± 850.52500 ± 500~65%
IV Solution5800 ± 1200.083800 ± 600100%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulations (e.g., aqueous suspension for oral, solution for IV)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation via oral gavage at the target dose (e.g., 20 mg/kg). Record the exact time of administration.

    • Intravenous (IV) Group: Administer the this compound solution via tail vein injection at the target dose (e.g., 5 mg/kg). Record the exact time of administration.

  • Blood Sampling:

    • Collect sparse blood samples (approximately 0.25 mL) from a sufficient number of animals at each time point (e.g., 3-4 rats per time point).

    • Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]

    • Suggested time points for IV administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]

    • Blood can be collected via a lateral tail vein or saphenous vein.

  • Plasma Preparation: Immediately after collection, place the blood samples on ice. Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Analysis: Transfer the plasma to labeled tubes and store at -80°C until analysis. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting po_dose Oral (PO) Dosing fasting->po_dose iv_dose Intravenous (IV) Dosing fasting->iv_dose formulation Prepare this compound Formulation formulation->po_dose formulation->iv_dose blood_collection Serial Blood Collection po_dose->blood_collection iv_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Store Plasma at -80°C plasma_sep->storage lcms LC-MS/MS Analysis storage->lcms pk_calc PK Parameter Calculation lcms->pk_calc bioavailability Calculate Oral Bioavailability pk_calc->bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study in animal models.

troubleshooting_bioavailability start Poor Oral Bioavailability of this compound Observed solubility Is aqueous solubility low? start->solubility permeability Is intestinal permeability low? solubility->permeability No sol_strat Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Systems (SEDDS) - Cyclodextrin Complexation solubility->sol_strat Yes metabolism Is first-pass metabolism high? permeability->metabolism No perm_strat Assess Efflux (Caco-2 Assay) Consider: - Permeation Enhancers - Prodrug Approach permeability->perm_strat Yes metabolism->perm_strat No, check permeability again met_strat Review In Vitro Met. Data Consider: - Prodrug to mask metabolic sites - Structural modification metabolism->met_strat Yes

References

Validation & Comparative

Unveiling the Potency of SK-216: A Comparative Analysis of PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quantitative Efficacy at a Glance: A Comparative Table

InhibitorIC50 Value (µM)Assay TypeKey FindingsReference(s)
SK-216 44Previously published methodsInhibits VEGF-induced migration and tube formation in HUVECs; attenuates TGF-β dependent epithelial-mesenchymal transition.[1]
Tiplaxtinin (B1681322) (PAI-039) 2.7Antibody-based assayOrally efficacious in rat and canine thrombosis models.[2][3][4]
22Chromogenic assay[5]
TM5275 6.95tPA-dependent hydrolysisOrally bioavailable with antithrombotic effects in rats and primates.[2][6][2]
TM5441 Not explicitly stated for PAI-1 inhibitionCell viability assaysA derivative of TM5275 with improved pharmacokinetics.[7][7]
MDI-2517 52 (in buffer)Not specifiedMore effective than tiplaxtinin in the presence of vitronectin.[5][5]
54 (with Vitronectin)Not specifiedSuperior efficacy to tiplaxtinin at a 10-fold lower dose in a preclinical model of Systemic Sclerosis.[8][8]

In Vivo Efficacy: A Snapshot of Preclinical Models

The therapeutic potential of these inhibitors has been explored in various animal models, shedding light on their efficacy in disease-relevant contexts.

InhibitorAnimal ModelKey FindingsReference(s)
This compound Mouse subcutaneous tumor and tail vein metastasis modelsReduced tumor progression and angiogenesis.[9][9]
Mouse model of bleomycin-induced pulmonary fibrosisReduced the degree of pulmonary fibrosis.[10]
Tiplaxtinin (PAI-039) Rat carotid thrombosis modelIncreased time to occlusion and prevented blood flow reduction at 1 mg/kg (p.o.).[6][6]
Rat stenosis model of venous thrombosisDose-dependent reduction in thrombus weight.[11][11]
TM5275 Rat thrombosis modelSignificantly reduced blood clot weight at 10 and 50 mg/kg (p.o.).[6][6]
Mouse xenograft models (fibrosarcoma, colorectal carcinoma)Increased tumor cell apoptosis and disrupted tumor vasculature at 20 mg/kg daily (oral).[12][12]
MDI-2517 Murine models of pulmonary fibrosisAdministered during the fibrotic phase, it reduced the severity of scarring.[13][13]
Preclinical mouse model of Systemic SclerosisDemonstrated superior efficacy in reducing skin and lung fibrosis compared to pirfenidone (B1678446) and mycophenolate mofetil.[8][8]

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

PAI-1's Central Role in Fibrinolysis and Cellular Processes

PAI1_Fibrinolysis cluster_0 Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Fibrin_degradation Fibrin (B1330869) Degradation Products Plasmin->Fibrin_degradation Degrades Fibrin_clot Fibrin Clot tPA tPA uPA uPA PAI1 PAI-1 PAI1->tPA PAI1->uPA Inhibitors PAI-1 Inhibitors (e.g., this compound) Inhibitors->PAI1

PAI-1 mediated inhibition of fibrinolysis and its reversal by inhibitors.
PAI-1's Influence on Cell Migration and Survival

PAI1_Cell_Signaling cluster_1 Cellular Signaling PAI1 PAI-1 Vitronectin Vitronectin PAI1->Vitronectin Integrin Integrin αvβ3 PAI1->Integrin Inhibits Binding uPAR uPAR PAI1->uPAR Internalization via LRP1 TGFb TGF-β Signaling PAI1->TGFb Modulates Vitronectin->Integrin Binds Cell_Migration Cell Migration Integrin->Cell_Migration Apoptosis Apoptosis Integrin->Apoptosis Prevents (Anoikis) LRP1 LRP1 uPAR->LRP1

PAI-1's role in modulating cell migration, apoptosis, and TGF-β signaling.
Experimental Workflow for Evaluating PAI-1 Inhibitors

Experimental_Workflow cluster_2 Preclinical Evaluation Workflow cluster_3 In Vitro cluster_4 In Vivo Start Compound Synthesis (e.g., this compound) In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo PAI1_Assay PAI-1 Inhibition Assay (IC50 determination) Cell_Assays Cell-based Assays (Migration, Proliferation, Apoptosis) Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis Thrombosis_Model Thrombosis Models (e.g., Ferric Chloride) Fibrosis_Model Fibrosis Models (e.g., Bleomycin-induced) Cancer_Model Cancer Models (e.g., Xenografts)

A generalized experimental workflow for the preclinical evaluation of PAI-1 inhibitors.

Detailed Experimental Protocols

PAI-1 Chromogenic Activity Assay

Principle: This assay measures the residual activity of a known amount of a plasminogen activator (tPA or uPA) after incubation with PAI-1 in the presence and absence of an inhibitor. The remaining plasminogen activator converts a chromogenic substrate, and the resulting color change is inversely proportional to the PAI-1 activity.[1][14][15]

Materials:

  • Recombinant human tPA or uPA

  • Chromogenic substrate for tPA or uPA (e.g., SPECTROZYME tPA)

  • Assay Buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • Add a fixed amount of recombinant human tPA or uPA to each well.

  • Add the chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

Data Analysis:

  • Calculate the rate of substrate cleavage (change in absorbance per minute) for each well.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Bleomycin-Induced Lung Fibrosis Model

This is a widely used animal model to evaluate the anti-fibrotic potential of therapeutic agents.[16][17]

Principle: Intratracheal administration of the cytotoxic agent bleomycin (B88199) induces lung injury and inflammation, which is followed by a fibrotic phase characterized by excessive collagen deposition and lung scarring. The efficacy of a test compound is assessed by its ability to reduce these fibrotic changes.[16][18]

Materials:

  • Bleomycin sulfate (B86663)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Animal intubation equipment

  • Test inhibitor (e.g., this compound) formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

  • C57BL/6 mice (or other appropriate strain)

Procedure:

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline. A control group receives saline only.

  • Treatment:

    • Begin administration of the test inhibitor or vehicle at a predetermined time point after bleomycin instillation (e.g., during the inflammatory or fibrotic phase).

    • Administer the treatment daily or as required for a specified duration (e.g., 14-21 days).

  • Assessment of Fibrosis:

    • At the end of the study, euthanize the mice and harvest the lungs.

    • Histology: Fix a portion of the lung tissue in formalin, embed in paraffin, and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative scale (e.g., Ashcroft score).

    • Hydroxyproline (B1673980) Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, which is a quantitative measure of total collagen.

    • Gene Expression Analysis: Extract RNA from lung tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2).

Data Analysis:

  • Compare the histological fibrosis scores, hydroxyproline content, and gene expression levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Conclusion

References

A Comparative Guide to PAI-1 Inhibitors in Oncology: SK-216 versus Tiplaxtinin (PAI-039)

Author: BenchChem Technical Support Team. Date: December 2025

Overview of SK-216 and Tiplaxtinin (B1681322) (PAI-039)

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and tiplaxtinin from various preclinical cancer models.

CompoundCancer TypeCell Line(s)AssayIC50 Value (µM)Key Findings
This compound Osteosarcoma143BInvasion AssayNot specifiedDose-dependently inhibited cell invasion.[5]
Human Umbilical VeinHUVECsMigration & Tube FormationNot specifiedInhibited VEGF-induced migration and tube formation.[2]
Tiplaxtinin (PAI-039) PAI-1 Inhibition-Chromogenic Assay2.7Potent and selective inhibitor of PAI-1.[6]
FibrosarcomaHT-1080Cell Viability~29Inhibited cell survival.[7]
Lung CarcinomaA549Cell Viability~36Inhibited cell survival.[7]
Colorectal CarcinomaHCT-116Cell Viability~32Inhibited cell survival.[7]
Bladder CancerT24Cell Viability>50Data not directly comparable.[8]
Cervical CancerHeLaCell Viability>50Data not directly comparable.[8]
Breast CancerMDA-MB-231Cell Viability~62Inhibited cell survival.[7]
CompoundCancer ModelAnimal ModelDosing RegimenKey Findings
This compound Lewis Lung Carcinoma (LLC) & B16 MelanomaC57BL/6 MiceOrally administeredReduced subcutaneous tumor size and metastases.[9]
Human Osteosarcoma (143B-Luc)Athymic Nude Mice6.6 μ g/200 μL, i.p., every 3 daysInhibited lung metastasis but not primary tumor growth.[5]
Tiplaxtinin (PAI-039) Bladder Cancer (T24)Athymic Nude Mice5 and 20 mg/kg, oral gavageSignificant reduction in tumor volume.[8]
Cervical Cancer (HeLa)Athymic Nude Mice5 and 20 mg/kg, oral gavageMarkedly reduced tumor growth.[8]

Signaling Pathways and Mechanisms of Action

PAI1_Inhibition_Pathway cluster_inhibitors PAI-1 Inhibitors cluster_plasminogen Plasminogen Activation System cluster_effects Antitumor Effects SK216 This compound PAI1 PAI-1 SK216->PAI1 Tiplaxtinin Tiplaxtinin (PAI-039) Tiplaxtinin->PAI1 uPA_tPA uPA / tPA PAI1->uPA_tPA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Apoptosis Increased Apoptosis Plasmin->Apoptosis Angiogenesis Decreased Angiogenesis Plasmin->Angiogenesis Invasion Decreased Invasion & Metastasis Plasmin->Invasion

Experimental Protocols

In Vitro Cell Viability Assay

A common method to assess the cytotoxic effects of this compound or tiplaxtinin on cancer cells is the MTT or CellTiter-Glo Luminescent Cell Viability Assay.

Cell_Viability_Workflow Start Seed cancer cells in 96-well plates Adhere Allow cells to adhere (e.g., 24 hours) Start->Adhere Treat Add varying concentrations of this compound or Tiplaxtinin Adhere->Treat Incubate Incubate for a defined period (e.g., 24-72 hours) Treat->Incubate AddReagent Add viability reagent (e.g., CellTiter-Glo) Incubate->AddReagent Measure Measure luminescence or absorbance AddReagent->Measure Analyze Calculate IC50 values Measure->Analyze

Protocol:

  • Incubation: The plates are incubated for a predetermined time, typically 24 to 72 hours.

  • Data Acquisition: Luminescence or absorbance is measured using a plate reader.

  • Analysis: The data is analyzed to determine the concentration of the inhibitor that causes 50% inhibition of cell growth (IC50).

Human Tumor Xenograft Model

In vivo efficacy is often evaluated using xenograft models where human cancer cells are implanted into immunodeficient mice.

Xenograft_Workflow Start Implant human cancer cells subcutaneously into immunodeficient mice TumorGrowth Allow tumors to reach a palpable size Start->TumorGrowth Randomize Randomize mice into control and treatment groups TumorGrowth->Randomize Treatment Administer this compound or Tiplaxtinin (e.g., oral gavage, i.p. injection) and vehicle to control group Randomize->Treatment Measure Measure tumor volume regularly (e.g., twice weekly) Treatment->Measure Endpoint Sacrifice mice at study endpoint Measure->Endpoint Pre-defined endpoint or tumor size limit Analysis Excise tumors for analysis (e.g., weight, histology, biomarker expression) Endpoint->Analysis

Protocol:

  • Animal Model: Athymic nude mice are commonly used.[8]

  • Tumor Implantation: A suspension of human cancer cells (e.g., 1x10^6 T24 or HeLa cells) is injected subcutaneously into the flank of the mice.[8]

  • Treatment Initiation: Once tumors reach a palpable size, the mice are randomized into control and treatment groups.[8]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.[8]

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology to assess angiogenesis and apoptosis.[4]

Conclusion

References

Validating the Specificity of SK-216 for PAI-1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Analysis of PAI-1 Inhibitors

InhibitorTargetIC50 (µM)Comments
SK-216 PAI-144Orally bioavailable; has shown efficacy in mouse models of tumor progression and angiogenesis.[1][2]
Tiplaxtinin (PAI-039)PAI-12.7A selective and orally efficacious PAI-1 inhibitor.
TM5441PAI-113.9 - 51.1Orally bioavailable; induces apoptosis in several human cancer cell lines.
TM5275PAI-16.95Orally bioavailable; demonstrates antithrombotic effects.

Validating Specificity: The Critical Gap for this compound

Experimental Protocols

Chromogenic PAI-1 Inhibition Assay

Materials:

  • Recombinant human tPA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Initiate the chromogenic reaction by adding a mixture of plasminogen and the chromogenic substrate to all wells.

  • Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

Serine Protease Selectivity Panel

To validate the specificity of an inhibitor, its activity should be tested against a panel of related serine proteases.

Principle: The inhibitory effect of the compound on various serine proteases is measured using specific chromogenic or fluorogenic substrates for each enzyme.

Procedure:

  • A panel of serine proteases (e.g., uPA, tPA, thrombin, trypsin, chymotrypsin, elastase, α2-antiplasmin) is selected.

  • For each protease, a specific chromogenic or fluorogenic substrate is used.

  • The assay is performed by incubating the protease with a range of concentrations of the test inhibitor.

  • The appropriate substrate is then added, and the rate of substrate cleavage is measured.

  • The IC50 value for each protease is calculated to determine the selectivity profile of the inhibitor.

Visualizing Pathways and Workflows

PAI-1 Signaling Pathway and Inhibition

PAI1_Signaling cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects uPA uPA Plasmin Plasmin uPA->Plasmin activates PAI1_uPA PAI-1/uPA (inactive) tPA tPA tPA->Plasmin activates PAI1_tPA PAI-1/tPA (inactive) Plasminogen Plasminogen Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis ECM_degradation ECM Degradation Plasmin->ECM_degradation Cell_Migration Cell Migration Plasmin->Cell_Migration PAI1 PAI-1 PAI1->uPA inhibits PAI1->tPA inhibits SK216 This compound SK216->PAI1 inhibits

Experimental Workflow for PAI-1 Inhibitor Specificity Validation

experimental_workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis and Conclusion start Synthesize/Obtain This compound pai1_assay Chromogenic PAI-1 Inhibition Assay start->pai1_assay ic50_pai1 Determine IC50 for PAI-1 pai1_assay->ic50_pai1 protease_panel Serine Protease Panel Assay (uPA, tPA, Thrombin, etc.) ic50_pai1->protease_panel Proceed if potent ic50_others Determine IC50 for off-target proteases protease_panel->ic50_others compare Compare IC50 values (PAI-1 vs. other proteases) ic50_others->compare conclusion Validate Specificity compare->conclusion

Conclusion

References

Cross-Validation of SK-216's Anti-Angiogenic Effects in Different Tumor Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Comparative Anti-Angiogenic Efficacy

The following tables summarize the quantitative data on the anti-angiogenic and anti-tumor effects of SK-216 and comparator drugs in various tumor models. It is important to note that the experimental conditions, including cell lines, animal models, drug concentrations, and endpoint measurements, may vary between studies, warranting cautious interpretation of direct comparisons.

Table 1: In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound

Tumor TypeAnimal ModelTreatmentKey FindingsQuantitative Data
Lewis Lung CarcinomaMouse XenograftThis compoundReduced tumor size and metastasis; Reduced angiogenesis in tumors.Specific percentage of reduction not detailed in the available abstract.
B16 MelanomaMouse XenograftThis compoundReduced tumor size and metastasis; Reduced angiogenesis in tumors.Specific microvessel density counts not available in the abstract.
Malignant Pleural Mesothelioma (MPM)Orthotopic Mouse ModelThis compoundReduced tumor weight and angiogenesis.Specific percentage of weight reduction not detailed in the available abstract.

Table 2: Comparative In Vivo Anti-Angiogenic and Anti-Tumor Effects of Other Anti-Angiogenic Agents

DrugTumor TypeAnimal ModelKey FindingsQuantitative Data
BevacizumabColorectal Cancer (HCT-116)Mouse XenograftReduced microvessel density.MVD: 27.57±6.11 (treated) vs. 45.86±9.28 (control)[1].
SorafenibHepatocellular Carcinoma (PLC/PRF/5)Mouse XenograftInhibited tumor growth.49% tumor growth inhibition at 10 mg/kg[2][3].
Sunitinib (B231)Triple-Negative Breast CancerMouse XenograftReduced tumor volume and microvessel density.94% reduction in tumor volume; MVD: 68 ± 9 vs. 125 ± 16 microvessels/mm² (control).

Table 3: Comparative In Vitro Anti-Angiogenic Effects

DrugAssayCell LineKey FindingsQuantitative Data
This compoundTube Formation & MigrationHUVECInhibited VEGF-induced tube formation and migration.Specific IC50 values not detailed in the available abstract.
SunitinibTube FormationHUVECInhibited tube formation.IC50: 2.75 μM[4].

Signaling Pathways

To understand the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and VEGF inhibitors.

PAI_1_Anti_Angiogenic_Pathway SK_216 This compound PAI_1 PAI-1 SK_216->PAI_1 Inhibits uPA_tPA uPA/tPA PAI_1->uPA_tPA Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes VEGF_Activation VEGF Activation Plasmin->VEGF_Activation Promotes Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Leads to VEGF_Activation->Angiogenesis Leads to

VEGF_Pro_Angiogenic_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Leads to Migration->Angiogenesis Leads to Survival->Angiogenesis Leads to Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits Sorafenib_Sunitinib Sorafenib / Sunitinib Sorafenib_Sunitinib->VEGFR Inhibits Sorafenib_Sunitinib->RAF Inhibits

Caption: VEGF Pro-Angiogenic Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in appropriate media. Seed the HUVECs onto the Matrigel-coated wells.

  • Treatment: Add this compound or comparator drugs at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the pro- or anti-angiogenic potential of substances on a developing vascular network.

Methodology:

  • Egg Preparation: Use fertilized chicken eggs and incubate them for 3-4 days. Create a small window in the eggshell to expose the CAM.

  • Sample Application: Place a sterile filter paper disc or a carrier sponge soaked with the test compound (this compound or comparators) onto the CAM.

  • Incubation: Seal the window and continue incubation for 2-3 days.

  • Analysis: Observe and photograph the CAM daily to monitor blood vessel growth. At the end of the experiment, excise the CAM and quantify the angiogenic response by counting the number of blood vessel branches converging towards the implant or by measuring the vessel density in a defined area.

Mouse Tumor Xenograft Model

This in vivo model is used to evaluate the effect of anti-cancer agents on tumor growth and angiogenesis in a living organism.

Methodology:

  • Cell Culture: Culture the desired human tumor cells (e.g., Lewis Lung Carcinoma, B16 Melanoma, HCT-116) in appropriate media.

  • Tumor Implantation: Harvest the tumor cells and inject them subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers.

  • Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound or comparator drugs according to the planned dosing schedule.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Data Collection: Measure the final tumor weight and volume. Process the tumors for histological analysis to determine microvessel density (e.g., by staining for CD31) and assess markers of proliferation and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models HUVEC_Culture HUVEC Culture Tube_Formation Tube Formation Assay HUVEC_Culture->Tube_Formation Migration_Assay Migration Assay HUVEC_Culture->Migration_Assay Data_Analysis_invitro Data Analysis Tube_Formation->Data_Analysis_invitro Quantify Tube Length, Junctions Migration_Assay->Data_Analysis_invitro Quantify Cell Movement Tumor_Cell_Culture Tumor Cell Culture Xenograft Tumor Xenograft Implantation Tumor_Cell_Culture->Xenograft Treatment Drug Treatment (this compound / Comparators) Xenograft->Treatment CAM_Assay CAM Assay CAM_Assay->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Data_Analysis_invivo Data Analysis Endpoint->Data_Analysis_invivo Tumor Weight, MVD, etc.

Caption: General Experimental Workflow.

Conclusion

References

A Comparative Guide to SK-216 and Traditional Anti-Angiogenic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-angiogenic agent SK-216 with established anti-angiogenic therapies. The content is supported by experimental data to inform research and development in oncology.

Introduction to Angiogenesis and its Inhibition in Cancer Therapy

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. By supplying tumors with oxygen and nutrients, the new vasculature enables their expansion and dissemination. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer treatment. Traditional anti-angiogenic therapies have primarily focused on targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This guide introduces a novel investigational agent, this compound, and compares its mechanism and preclinical efficacy with these established therapies.

Mechanisms of Action

A fundamental difference between this compound and traditional anti-angiogenic drugs lies in their molecular targets and mechanisms of action.

This compound: A Novel Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor

cluster_sk216 This compound Mechanism of Action This compound This compound PAI-1 PAI-1 This compound->PAI-1 inhibits uPA/tPA uPA/tPA PAI-1->uPA/tPA inhibits Plasminogen Plasminogen uPA/tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM Degradation ECM Degradation Plasmin->ECM Degradation promotes Endothelial Cell Migration Endothelial Cell Migration ECM Degradation->Endothelial Cell Migration enables Angiogenesis Angiogenesis Endothelial Cell Migration->Angiogenesis leads to

Traditional Anti-Angiogenic Therapies: Targeting the VEGF Pathway

Traditional anti-angiogenic therapies predominantly target the VEGF signaling pathway, a key mediator of angiogenesis. These can be broadly categorized into two groups:

  • Monoclonal Antibodies: Bevacizumab is a humanized monoclonal antibody that binds to and neutralizes VEGF-A, preventing it from activating its receptors (VEGFRs) on endothelial cells.

  • Tyrosine Kinase Inhibitors (TKIs): Sorafenib and Sunitinib are small molecule inhibitors that target the intracellular tyrosine kinase domains of VEGFRs, as well as other receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, such as Platelet-Derived Growth Factor Receptors (PDGFRs).

cluster_traditional Traditional Anti-Angiogenic Mechanisms cluster_bevacizumab Bevacizumab cluster_tkis Sorafenib / Sunitinib (TKIs) VEGF-A VEGF-A VEGFR VEGFR VEGF-A->VEGFR activates Bevacizumab Bevacizumab Bevacizumab->VEGF-A binds & neutralizes VEGFR_TKI VEGFR Downstream Signaling Proliferation, Migration, Survival VEGFR_TKI->Downstream Signaling TKIs TKIs TKIs->VEGFR_TKI inhibits (intracellular domain)

Caption: Traditional therapies target the VEGF pathway extracellularly or intracellularly.

Comparative Preclinical Efficacy

This section presents a comparison of the in vitro and in vivo anti-angiogenic effects of this compound and traditional therapies.

In Vitro Endothelial Cell Assays

The ability of a compound to inhibit key steps in the angiogenic process, such as endothelial cell migration and tube formation, is a critical indicator of its anti-angiogenic potential.

TherapyAssayCell TypeConcentrationResult
This compound VEGF-Induced MigrationHUVEC40 & 50 µmol/LStatistically significant inhibition
This compound VEGF-Induced Tube FormationHUVEC30, 40, & 50 µmol/LStatistically significant inhibition
Bevacizumab VEGF-Induced MigrationHUVEC40 ng/mL~22% reduction in migration
Sorafenib VEGF-Induced Tube FormationHUVEC5 µM33% inhibition
Sunitinib Tube FormationHUVEC2 µM~50% growth reduction

Data for traditional therapies are derived from various sources and may not be directly comparable due to differences in experimental conditions.

In Vivo Angiogenesis and Tumor Growth

The ultimate measure of an anti-angiogenic agent's efficacy is its ability to inhibit tumor growth and reduce tumor vascularity in vivo.

TherapyAnimal ModelTumor TypeEffect on Tumor GrowthEffect on Microvessel Density (MVD)
This compound MouseLewis Lung CarcinomaReduced tumor size and metastasisReduced angiogenesis in tumors
Bevacizumab MouseBreast Cancer-Reduced intratumoral MVD
Sorafenib MouseRenal Cell Carcinoma-70-90% decrease in microvessel area
Sunitinib MouseRenal Cell CarcinomaInhibited tumor growthSignificantly decreased MVD

Detailed Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed protocols for the key experimental assays are provided below.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.

Start Start Coat Plate Coat 96-well plate with Matrigel Start->Coat Plate Incubate Plate Incubate at 37°C for 30-60 min Coat Plate->Incubate Plate Seed Cells Seed HUVECs onto Matrigel Incubate Plate->Seed Cells Add Compounds Add this compound or other inhibitors Seed Cells->Add Compounds Incubate Cells Incubate for 4-18 hours at 37°C Add Compounds->Incubate Cells Image & Analyze Image wells and quantify tube length and branch points Incubate Cells->Image & Analyze End End Image & Analyze->End

Caption: Workflow for the HUVEC tube formation assay.

Protocol:

  • Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface of the well is covered.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in assay medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.

  • Treatment: Add the test compounds (e.g., this compound, Bevacizumab) at the desired concentrations to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis: Following incubation, visualize the tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.

Start Start Prepare Chamber Place cell culture inserts (8 µm pores) into a 24-well plate Start->Prepare Chamber Add Chemoattractant Add chemoattractant (e.g., VEGF) to the lower chamber Prepare Chamber->Add Chemoattractant Seed Cells Seed HUVECs in serum-free medium into the upper chamber with inhibitors Add Chemoattractant->Seed Cells Incubate Incubate for 4-24 hours at 37°C Seed Cells->Incubate Remove Non-migrated Cells Remove non-migrated cells from the top of the insert Incubate->Remove Non-migrated Cells Stain & Count Fix, stain, and count migrated cells on the underside Remove Non-migrated Cells->Stain & Count End End Stain & Count->End

Caption: Workflow for the Boyden chamber cell migration assay.

Protocol:

  • Chamber Setup: Place cell culture inserts with 8 µm pore size membranes into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber of each well.

  • Cell Seeding: Harvest and resuspend HUVECs in serum-free medium. Add the cell suspension to the upper chamber of the inserts, along with the test compounds or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining and Quantification: Fix the migrated cells on the underside of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet). Count the number of migrated cells in several fields of view under a microscope.

In Vivo Tumor Microvessel Density (MVD) Measurement

This method quantifies the density of blood vessels within a tumor, providing a measure of angiogenesis.

Start Start Tissue Preparation Excise and fix tumor tissue in formalin Start->Tissue Preparation Embedding & Sectioning Embed in paraffin (B1166041) and cut thin sections Tissue Preparation->Embedding & Sectioning Immunohistochemistry Stain sections with an antibody against an endothelial marker (e.g., CD31) Embedding & Sectioning->Immunohistochemistry Image Acquisition Scan slides to create whole-slide images Immunohistochemistry->Image Acquisition Quantification Identify 'hot spots' of high vascularity and count vessels per unit area Image Acquisition->Quantification End End Quantification->End

Caption: Workflow for measuring tumor microvessel density.

Protocol:

  • Tissue Processing: Following the in vivo study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on glass slides.

  • Immunohistochemistry (IHC): Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval, then incubate with a primary antibody against an endothelial cell marker, such as CD31. Follow with an appropriate secondary antibody and a detection system to visualize the stained vessels.

  • Image Analysis: Scan the stained slides to create high-resolution digital images. Identify areas of highest vascularization ("hot spots") at low magnification.

  • Quantification: At high magnification (e.g., 200x), count the number of stained microvessels within a defined area in the identified hot spots. The microvessel density is typically expressed as the number of vessels per square millimeter.

Summary and Future Directions

In comparison, traditional anti-angiogenic therapies such as Bevacizumab, Sorafenib, and Sunitinib have demonstrated significant clinical benefit by directly targeting the VEGF signaling cascade. While these agents are effective, resistance mechanisms can limit their long-term efficacy.

References

Assessing the Synergistic Effects of SK-216 with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of SK-216's preclinical analog, YK-4-279, with chemotherapy, particularly vincristine (B1662923), in the context of Ewing sarcoma. The guide details the experimental data supporting this synergy, outlines the methodologies used, and compares this combination with other therapeutic alternatives.

The small molecule this compound and its closely related analogs, including the clinical candidate TK216 and the preclinical compound YK-4-279, have emerged as promising targeted therapies. These compounds function by inhibiting the oncogenic fusion protein EWS-FLI1, a key driver in Ewing sarcoma.[1] Preclinical studies have demonstrated that combining YK-4-279 with conventional chemotherapy can lead to synergistic anti-tumor effects, offering a potential new therapeutic strategy for this aggressive pediatric cancer.

Synergistic Efficacy of YK-4-279 and Vincristine

Extensive preclinical research has focused on the combination of YK-4-279 with vincristine, a microtubule-destabilizing agent and a standard-of-care chemotherapy for Ewing sarcoma.[1][2] The synergy between these two agents has been demonstrated across multiple Ewing sarcoma cell lines and in in-vivo models.

In Vitro Synergistic Cytotoxicity

The synergistic effect of YK-4-279 and vincristine has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. In five different Ewing sarcoma cell lines, the combination of YK-4-279 and vincristine demonstrated significant synergy.[2]

Cell LineCombination Index (CI) RangeFold-Decrease in Vincristine IC50 with YK-4-279Reference
TC710.7 - 0.8Not explicitly stated, but dose-response curves show significant leftward shift[2][3]
A4573~0.6 - 0.9~2-fold (4.85 nM to 2.38 nM)[2]
SKES~0.6 - 0.9~22-fold (0.68 nM to 0.03 nM)[2]
TC32~0.6 - 0.9~1.9-fold (25.14 nM to 13.24 nM)[2]
COG-E-3520.7 - 0.8Not explicitly stated, but synergy was observed in this vincristine-resistant cell line[3]
In Vivo Tumor Growth Inhibition

The synergistic anti-tumor activity of YK-4-279 and vincristine has also been validated in murine xenograft models of Ewing sarcoma. The combination therapy resulted in a significant reduction in tumor growth and a notable increase in the survival of tumor-bearing mice compared to either agent alone.[2]

Animal ModelTreatment GroupsOutcomeReference
A4573 XenograftVehicle Control, YK-4-279 (50 mg/kg), Vincristine (1 mg/kg), YK-4-279 + VincristineThe combination treatment significantly increased survival compared to vincristine alone.[2]
TC71 XenograftVehicle Control, YK-4-279, Vincristine, YK-4-279 + VincristineThe combination treatment led to a dose-dependent reduction in tumor growth rate.[2]

Mechanism of Synergy

The synergistic interaction between YK-4-279 and vincristine stems from their distinct but complementary mechanisms of action, which converge to induce cell cycle arrest and apoptosis.

SynergyMechanism cluster_YK4279 YK-4-279 cluster_Vincristine Vincristine YK4279 YK-4-279 EWS_FLI1 EWS-FLI1 Oncogenic Fusion Protein YK4279->EWS_FLI1 Inhibits UBE2C UBE2C (Ubiquitin Ligase) Expression EWS_FLI1->UBE2C Regulates BCL2_MCL1 Pro-apoptotic Isoforms (BCL2, MCL1) EWS_FLI1->BCL2_MCL1 Alters Splicing CyclinB1 Cyclin B1 Accumulation UBE2C->CyclinB1 Degrades G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1->G2M_Arrest Promotes Apoptosis Synergistic Apoptosis G2M_Arrest->Apoptosis Sensitizes to BCL2_MCL1->Apoptosis Promotes Vincristine Vincristine Microtubules Microtubule Dynamics Vincristine->Microtubules Disrupts Microtubules->Apoptosis Induces

YK-4-279 inhibits the EWS-FLI1 fusion protein, leading to two key events. Firstly, it causes a rapid G2/M phase cell cycle arrest.[2][4] This is partly due to the downregulation of the EWS-FLI1 target gene UBE2C, a ubiquitin ligase that targets cyclin B1 for degradation.[2] The resulting accumulation of cyclin B1 promotes entry into mitosis but prevents its completion, effectively trapping the cells in a vulnerable state. Secondly, YK-4-279 alters the alternative splicing of anti-apoptotic proteins like BCL2 and MCL1, leading to an increase in their pro-apoptotic isoforms.[2]

Vincristine, a vinca (B1221190) alkaloid, acts by disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[2] Cells arrested in the G2/M phase by YK-4-279 are exquisitely sensitive to the microtubule-depolymerizing effects of vincristine. The combination of cell cycle arrest, a "primed-for-death" state due to increased pro-apoptotic proteins, and the disruption of the mitotic machinery by vincristine leads to a "microtubule catastrophe" and robust synergistic apoptosis.[1]

Experimental Protocols

Cell Viability Assay (WST-1)
  • Cell Seeding: Ewing sarcoma cells were seeded in 96-well plates at a density of 5,000-15,000 cells per well and allowed to adhere for 24 hours.[5][6]

  • Drug Treatment: Cells were treated with serial dilutions of YK-4-279, vincristine, or the combination of both for 24 to 72 hours.[5][6]

  • WST-1 Reagent Addition: Following the treatment period, 10 µl of WST-1 reagent was added to each well.

  • Incubation: Plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control. IC50 values were determined by non-linear regression analysis. Synergy was assessed using the Chou-Talalay method with CalcuSyn software.[6]

Cell Cycle Analysis
  • Cell Treatment: Ewing sarcoma cells were treated with YK-4-279, vincristine, or the combination for specified time points.

  • Cell Harvesting: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.[2]

In Vivo Xenograft Study
  • Tumor Implantation: Ewing sarcoma cells were subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 250-300 mm³).[2]

  • Treatment: Mice were randomized into treatment groups and received vehicle control, YK-4-279 (e.g., 50 mg/kg, intraperitoneally or orally), vincristine (e.g., 1 mg/kg, intraperitoneally), or the combination of both.[2][7]

  • Monitoring: Tumor volume and body weight were measured regularly.

  • Endpoint: The study was terminated when tumors reached a predetermined size or at the end of the study period. Survival was monitored and analyzed using Kaplan-Meier curves.

ExperimentalWorkflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellCulture Ewing Sarcoma Cell Culture Treatment_IV Treatment: - YK-4-279 - Vincristine - Combination CellCulture->Treatment_IV ViabilityAssay Cell Viability Assay (WST-1) Treatment_IV->ViabilityAssay CellCycleAnalysis Cell Cycle Analysis (PI Staining) Treatment_IV->CellCycleAnalysis SynergyAnalysis Synergy Analysis (Chou-Talalay) ViabilityAssay->SynergyAnalysis Xenograft Ewing Sarcoma Xenograft Model Treatment_IVivo Treatment: - YK-4-279 - Vincristine - Combination Xenograft->Treatment_IVivo TumorMonitoring Tumor Volume & Survival Monitoring Treatment_IVivo->TumorMonitoring EfficacyEvaluation Efficacy Evaluation TumorMonitoring->EfficacyEvaluation

Comparison with Other Therapeutic Alternatives

The combination of YK-4-279 and vincristine represents a promising targeted therapy approach for Ewing sarcoma. However, other combination strategies are also under investigation.

Therapeutic CombinationMechanism of ActionDevelopmental StagePotential AdvantagesPotential Challenges
YK-4-279 (this compound/TK216) + Vincristine Inhibition of EWS-FLI1 + Microtubule disruptionPreclinical / Phase ITargeted therapy with a clear synergistic mechanism; potential to reduce vincristine toxicity.Development of resistance to YK-4-279; potential for off-target effects.
PARP Inhibitors + Temozolomide Inhibition of DNA repair + DNA alkylating agentClinical TrialsExploits deficiencies in DNA repair pathways common in Ewing sarcoma.Myelosuppression and other chemotherapy-related toxicities.
IGF-1R Inhibitors + mTOR Inhibitors Inhibition of insulin-like growth factor 1 receptor and mTOR signaling pathwaysClinical TrialsTargets key survival pathways in Ewing sarcoma.Modest efficacy as single agents; potential for overlapping toxicities.
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) + Chemotherapy Blocking immune checkpoints to enhance anti-tumor immunity + cytotoxic effectsEarly Clinical TrialsPotential for durable responses in a subset of patients.Ewing sarcoma is generally considered a "cold" tumor with low immunogenicity.

Conclusion

The preclinical data strongly support the synergistic interaction between the EWS-FLI1 inhibitor YK-4-279 and the chemotherapeutic agent vincristine in Ewing sarcoma. The well-defined mechanism of action, involving convergent effects on cell cycle progression and apoptosis, provides a solid rationale for the clinical development of this combination therapy, which is currently being explored with the clinical candidate TK216. While other combination strategies are being investigated, the targeted nature of this compound and its analogs, combined with their ability to enhance the efficacy of standard-of-care chemotherapy, positions this approach as a highly promising avenue for improving outcomes for patients with Ewing sarcoma. Further clinical investigation is warranted to determine the safety and efficacy of this combination in a patient setting.

References

In Vivo Validation of SK-216's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SK-216 and its Mechanism of Action

In Vivo Performance of this compound

The following table summarizes the key findings from in vivo studies validating the anti-tumor efficacy of this compound.

Animal ModelTumor Cell LineTreatmentKey Findings
C57BL/6 MiceLewis Lung Carcinoma (LLC)This compound (100 or 500 ppm in drinking water)Reduced size of subcutaneous tumors and extent of metastases.[1]
C57BL/6 MiceB16 MelanomaThis compound (100 or 500 ppm in drinking water)Reduced size of subcutaneous tumors and extent of metastases.[1]
PAI-1 deficient miceLewis Lung Carcinoma (LLC)This compoundTumor progression was controlled by the presence of host PAI-1.[1]

Comparison with Alternative PAI-1 Inhibitors

CompoundAnimal ModelTumor Cell LineTreatmentKey Findings
This compound C57BL/6 MiceLewis Lung Carcinoma, B16 Melanoma100 or 500 ppm in drinking waterReduced tumor size and metastasis.[1]
Tiplaxtinin (B1681322) (PAI-039) Athymic MiceT24 Bladder Cancer, HeLa Cervical Cancer5 mg/kg and 20 mg/kg, oral gavageMarkedly reduced subcutaneous tumor growth.
TM5441 Xenotransplanted MiceHT1080 Fibrosarcoma, HCT116 Colon Carcinoma20 mg/kg daily, oral administrationIncreased tumor cell apoptosis and disrupted tumor vasculature.

Experimental Protocols

In Vivo Tumor Xenograft Model

A standard experimental protocol for evaluating the in vivo efficacy of small molecule inhibitors in a subcutaneous tumor model is outlined below.

  • Cell Culture: Tumor cell lines (e.g., Lewis Lung Carcinoma, B16 Melanoma) are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

  • Animal Models: Immunocompromised mice (e.g., C57BL/6) are used to prevent rejection of human tumor xenografts. Animals are acclimated for at least one week before the start of the experiment.

  • Tumor Cell Implantation: A suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of sterile PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into control and treatment groups. The test compound (e.g., this compound) is administered via the specified route (e.g., in drinking water, oral gavage). The control group receives the vehicle.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry (to assess angiogenesis), and biomarker analysis. The number of metastatic nodules in relevant organs (e.g., lungs) is also quantified.

Visualizing the Science

PAI1_Signaling_Pathway

InVivo_Workflow start Start: In Vivo Study Design cell_prep Tumor Cell Line Preparation & Culture start->cell_prep animal_model Animal Model Selection (e.g., C57BL/6 Mice) cell_prep->animal_model implantation Subcutaneous Tumor Implantation animal_model->implantation monitoring Tumor Growth Monitoring (Calipers) implantation->monitoring randomization Randomization into Control & Treatment Groups monitoring->randomization treatment Administration of This compound or Vehicle randomization->treatment endpoint Endpoint Analysis: Tumor Weight, Metastasis, Angiogenesis treatment->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: Experimental workflow for in vivo validation of this compound.

Comparison_Logic cluster_SK216 This compound cluster_Alternatives Alternative PAI-1 Inhibitors sk216_data In Vivo Data: - Tumor Growth Inhibition - Anti-metastatic Effects - Anti-angiogenic Effects comparison Comparative Analysis: - Efficacy - Dosing - Animal Models sk216_data->comparison tiplaxtinin Tiplaxtinin (PAI-039) In Vivo Data tiplaxtinin->comparison tm5441 TM5441 In Vivo Data tm5441->comparison evaluation Objective Evaluation of This compound's Performance comparison->evaluation

Caption: Logical flow for the comparative analysis of this compound.

References

Comparative Safety Analysis of PAI-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Safety Data Summary

InhibitorCompoundPreclinical Safety DataClinical Safety Highlights
First Generation Tiplaxtinin (B1681322) (PAI-039) No-Toxic-Effect Level (NTEL) (Rat): 2000 mg/kg/day[1] Bleeding Risk: A primary concern leading to clinical trial discontinuation.[2] Platelet Aggregation/Prothrombin Time: No effect at doses up to 100 mg/kg in rats.[3]Unfavorable risk-benefit ratio in human clinical trials, largely attributed to bleeding disorders.
Second Generation TM-5275 General Toxicity: Described as having "very low toxicity" in rodent models. Efficacy studies at doses up to 50 mg/kg reported no significant adverse effects.Limited publicly available clinical safety data.
TM-5441 No-Observed-Adverse-Effect Level (NOAEL) (Rat, 2-week study): - Male: 100 mg/kg - Female: 30 mg/kg Bleeding Risk: Preclinical models suggest it does not cause bleeding episodes.Limited publicly available clinical safety data.
TM-5614 (RS5614) Preclinical studies in various animal models indicated inhibition of thrombosis, inflammation, and fibrosis.[4]COVID-19 (Phase II): No notable side effects reported in a study of 26 patients.[4] Chronic Myelogenous Leukemia (Phase II): No serious adverse events, including bleeding, were reported.[4] Melanoma (Phase II): Treatment-related severe adverse events occurred in 7.7% of 39 patients.[5]
Next Generation MDI-2517 Comprehensive preclinical studies completed, forming the basis for human trials.[6]Healthy Volunteers (Phase I): A single ascending dose study in 48 participants has been completed.[7][8] While detailed results are not yet public, no major safety concerns that would halt the trial have been reported.[9]

Note: LD50 (median lethal dose) data for these specific compounds were not available in the public domain at the time of this review.

Signaling Pathways and Experimental Workflows

Figure 1: Simplified PAI-1 signaling pathway in fibrinolysis.

Preclinical_Toxicity_Workflow cluster_acute Acute Toxicity Study cluster_repeat Repeat-Dose Toxicity Study cluster_safety Safety Pharmacology acute_dose Single High Dose Administration acute_obs Observation (14 days) - Clinical Signs - Mortality acute_dose->acute_obs acute_necropsy Gross Necropsy acute_obs->acute_necropsy ld50 LD50 Determination (if applicable) acute_necropsy->ld50 repeat_dose Daily Dosing (e.g., 14 or 28 days) repeat_obs In-life Observations - Clinical Signs, Body Weight - Hematology, Clinical Chemistry repeat_dose->repeat_obs repeat_necropsy Terminal Necropsy & Histopathology repeat_obs->repeat_necropsy noael NOAEL Determination repeat_necropsy->noael core_battery Core Battery Studies (Cardiovascular, Respiratory, CNS) supplemental Supplemental Studies (e.g., Renal, GI) core_battery->supplemental start Test Compound cluster_acute cluster_acute start->cluster_acute cluster_repeat cluster_repeat start->cluster_repeat cluster_safety cluster_safety start->cluster_safety

Figure 2: Generalized workflow for preclinical toxicology assessment.

Experimental Protocols

Representative Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Objective: To estimate the acute oral toxicity of a test substance.

  • Test Animals: Typically, rodents (e.g., rats or mice), usually females as they are often slightly more sensitive.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept to a minimum.

  • Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. The outcome of the first group determines the dose for the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: All animals are subjected to gross necropsy at the end of the observation period.

  • Data Analysis: The classification of the substance's toxicity is based on the number of animals that die at specific dose levels.

Representative Repeat-Dose Toxicity Study (General Principles)
  • Objective: To characterize the toxicological profile of a substance following repeated administration, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Test Animals: Two mammalian species are typically used, one rodent and one non-rodent.

  • Dose Levels: At least three dose levels (low, intermediate, and high) and a control group are used. The highest dose is intended to produce some toxicity but not mortality.

  • Administration: The test substance is administered daily for a specified period (e.g., 14, 28, or 90 days) via the intended clinical route.

  • In-life Evaluations: Regular observations for clinical signs of toxicity, measurement of body weight and food/water consumption, and periodic hematology and clinical chemistry analyses are performed.

  • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

  • Toxicokinetics: Blood samples are collected at various time points to determine the systemic exposure to the test substance and/or its metabolites.

Safety Pharmacology Core Battery (ICH S7A)
  • Objective: To investigate the potential undesirable pharmacodynamic effects on vital physiological functions.

  • Core Battery:

    • Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature.

    • Cardiovascular System: Assessment of effects on blood pressure, heart rate, and the electrocardiogram (ECG). In vitro hERG channel assays are also standard to assess proarrhythmic potential.

    • Respiratory System: Assessment of effects on respiratory rate and other parameters such as tidal volume or hemoglobin oxygen saturation.

  • Study Design: These studies are typically conducted after a single administration of the test substance at doses covering and exceeding the therapeutic range.

Discussion and Conclusion

References

Evaluating the Therapeutic Window of SK-216 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative preclinical toxicity data, such as the maximum tolerated dose (MTD) or LD50, for SK-216 is not publicly available. This absence of data precludes a definitive evaluation of its therapeutic window and a direct quantitative comparison with alternative compounds. The following guide is based on the available preclinical efficacy data.

Comparative Efficacy of PAI-1 Inhibitors

The therapeutic window of a drug is the range between the minimum effective dose and the maximum tolerated dose. While efficacy data for this compound in preclinical cancer models is available, the lack of toxicity data prevents the calculation of a therapeutic index. For comparison, preclinical data for tiplaxtinin (B1681322) and TM5275 are presented.

Table 1: In Vivo Efficacy of this compound in Murine Cancer Models

Cancer ModelTreatmentDosing ScheduleKey FindingsReference
Lewis Lung Carcinoma (subcutaneous)This compoundOral administrationReduced tumor size and angiogenesis[1]
B16 Melanoma (intravenous injection)This compoundOral administrationReduced extent of metastases[1]
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Data Not Available---
Tiplaxtinin (PAI-039) T24Bladder CancerNot Reported-
HeLaCervical CancerNot Reported-
TM5275 HT1080Fibrosarcoma40.5-
HCT116Colorectal Carcinoma60.3-
MDA-MB-231Breast Cancer26.5-
DaoyMedulloblastoma20.3-
JurkatT-cell Leukemia15.4-
CompoundCancer ModelDosing RegimenOutcomeReference
This compound Lewis Lung Carcinoma, B16 MelanomaNot specified in detailReduced tumor growth and metastasis[1]
Tiplaxtinin (PAI-039) T24 Bladder Cancer Xenograft5 and 20 mg/kg, oral gavageSignificant reduction in tumor volume-
HeLa Cervical Cancer Xenograft5 and 20 mg/kg, oral gavageMarkedly reduced tumor growth-
TM5275 HT1080 Fibrosarcoma Xenograft20 mg/kg daily, oralTrend of decreased tumor growth (not statistically significant)-
HCT116 Colorectal Carcinoma Xenograft20 mg/kg daily, oralNo significant effect on tumor growth-

Experimental Protocols

Subcutaneous Tumor Model (for this compound)

  • Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells were used.

  • Animal Model: Wild-type mice.

  • Procedure:

    • Cells were implanted subcutaneously into the mice.

    • This compound was administered orally.

    • Tumor size was monitored and measured regularly.

    • At the end of the study, tumors were excised for further analysis, including assessment of angiogenesis.[1]

Metastasis Model (for this compound)

  • Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells.

  • Animal Model: Wild-type mice.

  • Procedure:

    • Cells were injected intravenously into the tail vein of the mice.

    • This compound was administered orally.

    • The extent of metastases in relevant organs (e.g., lungs) was evaluated at the end of the study.[1]

In Vitro Cell Viability Assay (for TM5275)

  • Cell Lines: Various human cancer cell lines (e.g., HT1080, HCT116).

  • Procedure:

    • Cells were seeded in 96-well plates.

    • Following a 72-hour incubation, cell viability was assessed using a luminescent cell viability assay.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Human Tumor Xenograft Model (for Tiplaxtinin and TM5275)

  • Cell Lines: Various human cancer cell lines (e.g., T24, HeLa, HT1080, HCT116).

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure:

    • Human cancer cells were implanted subcutaneously into the mice.

    • When tumors reached a palpable size, mice were randomized into control and treatment groups.

    • Tumor volume was measured regularly using calipers.

    • At the end of the study, tumors were excised for analysis of apoptosis and angiogenesis.

Visualizations

PAI1_Signaling_Pathway PAI-1 Signaling Pathway in Cancer cluster_extracellular Extracellular Space uPA uPA/tPA Plasmin Plasmin uPA->Plasmin activates PAI1 PAI-1 PAI1->uPA inhibits SK216 This compound SK216->PAI1 inhibits Plasminogen Plasminogen Plasminogen->Plasmin Degradation ECM Degradation Plasmin->Degradation promotes ECM Extracellular Matrix (ECM) Angiogenesis Angiogenesis Degradation->Angiogenesis Metastasis Metastasis Degradation->Metastasis

Therapeutic_Window_Workflow Preclinical Workflow for Therapeutic Window Evaluation cluster_efficacy Efficacy Studies cluster_toxicity Toxicity Studies cluster_evaluation Evaluation InVitro_Efficacy In Vitro Efficacy (IC50 in cancer cell lines) InVivo_Efficacy In Vivo Efficacy (Tumor growth inhibition in xenograft models) InVitro_Efficacy->InVivo_Efficacy Therapeutic_Window Therapeutic Window Determination InVivo_Efficacy->Therapeutic_Window MTD Maximum Tolerated Dose (MTD) Study MTD->Therapeutic_Window Acute_Toxicity Acute Toxicity Study (LD50) Acute_Toxicity->MTD

Caption: Workflow for determining the therapeutic window, requiring both efficacy and toxicity data.

Comparison_Logic Comparative Logic for PAI-1 Inhibitors SK216 This compound Efficacy: Yes Toxicity: Data Unavailable Evaluation Therapeutic Potential SK216->Evaluation Incomplete Data Tiplaxtinin Tiplaxtinin Efficacy: Yes Safety Concerns in Clinic Tiplaxtinin->Evaluation Limited by Safety TM5275 TM5275 Efficacy: Moderate Favorable Preclinical Safety TM5275->Evaluation Promising but requires more data

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SK-216

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Identification

Based on available safety data, SK-216 should be handled with caution. The toxicological properties of this compound have not been fully elucidated.[1] It may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, mucous membranes, and upper respiratory system.[1] Upon thermal decomposition, this compound may emit toxic gases, including carbon monoxide, carbon dioxide, hydrochloric acid, and nitrogen oxides.[1]

Personal Protective Equipment (PPE) required when handling this compound waste:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • Laboratory coat

All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood.[1]

Waste Segregation and Container Management

Proper segregation and containment are the first steps in the safe disposal of this compound waste. Never mix this compound waste with non-hazardous trash or other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.

Waste TypeContainer RequirementsHandling and Storage Guidelines
Unused/Expired this compound Original, tightly sealed container. If the original container is compromised, transfer to a new, compatible, and clearly labeled container.[2]Store in a designated hazardous waste accumulation area, away from incompatible materials. The area should be under the control of laboratory personnel.[2]
Contaminated Labware (Solid) Puncture-resistant container labeled "Hazardous Waste." Double-bag waste in clear plastic bags for visual inspection by EHS technicians.[2]Includes gloves, pipette tips, vials, and absorbent paper. Do not mix with liquid waste.[2]
Contaminated Labware (Sharps) Approved, puncture-proof sharps container clearly labeled "Hazardous Waste" and specifying the chemical contaminant.Includes needles, syringes, and razor blades.
Contaminated Solutions (Aqueous/Solvent) Compatible, leak-proof container with a screw-on cap.[2] Do not use glass for hydrofluoric acid waste or metal for corrosive waste.[2]Keep containers closed except when adding waste.[2] Use secondary containment to capture potential leaks.[2] Segregate halogenated and non-halogenated solvent wastes.
Spill Cleanup Materials Sealable, compatible container labeled as "Hazardous Waste" and detailing the spilled substance and cleanup materials used.Absorb spills with an inert, non-combustible absorbent material. For dry spills, carefully sweep or vacuum and place in a container, avoiding dust generation.[1] Decontaminate the spill area with alcohol or another suitable solvent.[1]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular trash.[3]

Step 1: Waste Identification and Labeling

  • As soon as a container is designated for this compound waste, affix a "Hazardous Waste" label.

  • Clearly list all constituents and their approximate percentages on the label. Do not use chemical formulas or abbreviations.

  • Include the full name of the principal investigator, the laboratory room number, and the date of waste generation.

Step 2: Accumulation and Storage

  • Store waste containers in a designated satellite accumulation area near the point of generation.[4]

  • Ensure all containers are tightly sealed when not in use.[2]

  • Use secondary containment for all liquid waste containers.[2]

Step 3: Disposal of Empty Containers

  • A container that held this compound is considered hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical residue.[3][4]

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[3] Subsequent rinsates should also be collected as hazardous waste.

  • After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste or according to your institution's guidelines for clean lab glass.[3]

Step 4: Requesting Waste Pickup

  • Once a waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), schedule a pickup with your institution's EHS department.[2]

  • Do not overfill containers; leave adequate headspace (approximately 10%) to prevent spills and allow for expansion.

Experimental Protocols

As this compound is a research chemical with no established standard neutralization protocols, chemical inactivation is not recommended at the laboratory level. Attempting to neutralize or chemically treat the waste without a validated procedure can be dangerous, potentially creating more hazardous byproducts. The standard and safest protocol is disposal via incineration through a licensed hazardous waste vendor, which will be managed by your EHS office.

Visual Guide to this compound Disposal

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

SK216_Disposal_Workflow This compound Waste Management Workflow start Waste Generated (this compound or Contaminated Material) decision_solid_liquid Solid or Liquid? start->decision_solid_liquid solid_waste Solid Waste (e.g., gloves, vials, unused powder) decision_solid_liquid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) decision_solid_liquid->liquid_waste Liquid container_solid Place in Labeled, Puncture-Resistant Container solid_waste->container_solid container_liquid Place in Labeled, Leak-Proof Container with Secondary Containment liquid_waste->container_liquid label_waste Complete Hazardous Waste Tag: - Contents & % - PI Name & Room - Date container_solid->label_waste container_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste decision_full Container Full or Storage Time Limit Reached? store_waste->decision_full decision_full->store_waste No request_pickup Schedule Pickup with Environmental Health & Safety (EHS) decision_full->request_pickup Yes end EHS Collects for Proper Disposal (Incineration) request_pickup->end

Caption: Workflow for managing and disposing of this compound waste.

Empty_Container_Disposal Disposal of Empty this compound Containers start Empty this compound Container rinse Triple-Rinse with Appropriate Solvent start->rinse collect_rinsate Collect ALL Rinsate as Liquid Hazardous Waste rinse->collect_rinsate deface_label Deface or Remove Original Label collect_rinsate->deface_label air_dry Air-Dry Container Completely deface_label->air_dry dispose Dispose of Container as Regular Lab Glass/Trash air_dry->dispose

Caption: Step-by-step process for decontaminating empty this compound containers.

References

Essential Safety and Operational Guide for Handling SK-216

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the laboratory use of SK-216 (CAS No. 654080-03-2). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Chemical Name 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]-propanedioic acid sodium salt
CAS Number 654080-03-2
Molecular Formula C₂₉H₂₉NNa₂O₆
Molecular Weight 533.52 g/mol
Appearance White to beige powder
Solubility H₂O: 0.5 mg/mL (warmed, clear)

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Respiratory Protection Not required under normal conditions of use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.
Skin and Body Protection Laboratory coat.

Operational Workflow for Handling this compound

A systematic approach to handling this compound is crucial for a safe and efficient experimental process. The following workflow outlines the key steps from preparation to disposal.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh this compound in a Ventilated Enclosure C->D Proceed to handling E Prepare Solution as per Protocol D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Experiment complete H Dispose of Waste in Labeled Containers G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed, and labeled hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Dispose of as hazardous waste in a sealed and labeled container.
Solutions Containing this compound Collect in a labeled hazardous waste container for chemical waste.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

SituationResponse
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
Spill Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate area and wash spill site after material pickup is complete.

This guide is intended to provide essential safety and handling information. Researchers should always consult the full Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。